anthracene-9,10-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
anthracene-9,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFMUWBCZZUMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063664 | |
| Record name | 9,10-Anthracenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4981-66-2 | |
| Record name | Anthrahydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4981-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydroxyanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004981662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-DIHYDROXYANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETK5C5EZG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Anthracene-9,10-diol from Anthraquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracene-9,10-diol, also known as anthrahydroquinone, is a hydroquinone derivative of anthraquinone. Its synthesis is a fundamental reaction in organic chemistry with significant industrial applications, most notably as a key intermediate in the Riedl–Pfleiderer process for the production of hydrogen peroxide.[1][2][3] This technical guide provides an in-depth overview of the primary synthetic routes from anthraquinone to this compound, offering detailed experimental protocols, quantitative data, and procedural diagrams to support researchers in their laboratory endeavors.
The core of this transformation lies in the reduction of the quinone moieties of anthraquinone to hydroxyl groups. This can be achieved through various methods, principally catalytic hydrogenation and chemical reduction using different reagents. The choice of method often depends on the desired scale, available resources, and purity requirements. Given the air-sensitivity of this compound, appropriate handling techniques are crucial for successful synthesis and isolation.[4][5][6]
Synthetic Methodologies
The conversion of anthraquinone to this compound is a reduction reaction. The most common and effective methods are detailed below.
Catalytic Hydrogenation
Catalytic hydrogenation is the most widely used industrial method for the large-scale production of this compound, particularly in the context of the anthraquinone process.[1][2][7] This method involves the use of hydrogen gas and a metal catalyst, typically palladium, to reduce anthraquinone.[1][3][7]
Reaction Scheme:
Anthraquinone + H₂ --(Catalyst)--> this compound
Key Parameters:
| Parameter | Typical Range/Value | Reference |
| Catalyst | Palladium on a solid support | [2] |
| Hydrogen Pressure | 1 - 5 bar | [1][7] |
| Temperature | 40 - 80 °C | [7][8] |
| Solvent | Biphasic mixture (e.g., C9-C10 aromatics and trioctyl phosphate) | [1] |
| Selectivity | > 90% | [1] |
Experimental Protocol: Laboratory-Scale Catalytic Hydrogenation
This protocol is adapted from the principles of the industrial anthraquinone process for laboratory-scale synthesis.
Materials:
-
Anthraquinone
-
Palladium on charcoal (5% Pd)
-
Ethanol (or a suitable non-polar/polar solvent mixture)
-
Hydrogen gas
-
Schlenk flask or a high-pressure autoclave
-
Magnetic stirrer and heating mantle
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
In a Schlenk flask or autoclave, add anthraquinone and the palladium on charcoal catalyst (typically 1-5 mol% of Pd relative to anthraquinone).
-
Add the solvent (e.g., ethanol) to dissolve the anthraquinone.
-
Seal the reaction vessel and purge with an inert gas (nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas to the desired pressure (e.g., 1-5 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50°C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with an inert gas.
-
The catalyst can be removed by filtration under an inert atmosphere. The resulting solution contains this compound.
Note: Due to the air-sensitivity of the product, all work-up procedures should be performed under an inert atmosphere.
Chemical Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is a common and effective reducing agent for converting quinones to hydroquinones in an alkaline medium.
Reaction Scheme:
Anthraquinone + Na₂S₂O₄ + NaOH (aq) → this compound (as sodium salt)
Experimental Protocol: Reduction with Sodium Dithionite
This protocol provides a general procedure for the reduction of anthraquinone using sodium dithionite.
Materials:
-
Anthraquinone
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve anthraquinone in a suitable organic solvent that is miscible with water (e.g., ethanol or acetone) or suspend it in an aqueous alkaline solution.
-
Prepare an aqueous solution of sodium dithionite and an alkali (e.g., sodium hydroxide). The alkali is necessary to maintain a basic pH for the reaction.
-
Slowly add the sodium dithionite solution to the anthraquinone mixture with vigorous stirring. The reaction is often accompanied by a color change.
-
The reaction is typically rapid and can be monitored by the disappearance of the solid anthraquinone and the formation of the soluble, often colored, salt of this compound.
-
After the reaction is complete, the product is in the form of its sodium salt in the aqueous solution. Acidification of the solution will precipitate the this compound, but this should be done carefully under an inert atmosphere to prevent oxidation.
Other Chemical Reducing Agents
Other reducing agents can also be employed for the synthesis of this compound, although they are less common in industrial applications.
-
Sodium Borohydride (NaBH₄): While sodium borohydride is a versatile reducing agent, the reduction of anthraquinone to this compound with NaBH₄ in common solvents like diglyme at room temperature can be slow or ineffective. The presence of peroxides has been reported to promote this reduction.[9]
-
Hydriodic Acid and Phosphorus: A mixture of hydriodic acid and red phosphorus can be used to reduce anthraquinone. This method, however, involves strong acids and is less common.[9]
-
Zinc and Acetic Acid/Sodium and Ethanol: These combinations have been used for the reduction of substituted anthraquinones to their corresponding dihydroanthracenes.[10]
Quantitative Data Summary
| Method | Reagents | Solvent | Temperature (°C) | Pressure (bar) | Yield | Reference |
| Catalytic Hydrogenation | H₂, Pd/C | Biphasic organic | 40-80 | 1-5 | High (Industrial) | [1][7][8] |
| Chemical Reduction | Na₂S₂O₄, NaOH/NH₄OH | Water/Organic Co-solvent | Room Temperature | Atmospheric | High | |
| Chemical Reduction | NaBH₄ | Diglyme | Room Temperature | Atmospheric | Variable, promoted by peroxides | [9] |
| Chemical Reduction | HI, P | - | - | - | - | [9] |
| Chemical Reduction | Zn/Acetic Acid or Na/Ethanol | - | - | - | Reported for substituted derivatives | [10] |
Purification of this compound
This compound is highly susceptible to oxidation by atmospheric oxygen, readily converting back to anthraquinone. Therefore, its purification and handling require air-sensitive techniques.[4][5][6]
Key Purification Steps:
-
Filtration under Inert Atmosphere: After the reaction, if a solid catalyst is used, it should be removed by filtration under a stream of nitrogen or argon using a Schlenk filter or in a glovebox.[4][11]
-
Solvent Removal: The solvent can be removed under reduced pressure, ensuring the apparatus is maintained under an inert atmosphere.[4]
-
Crystallization: Recrystallization from a suitable deoxygenated solvent under an inert atmosphere is an effective method for purification.
-
Handling and Storage: Purified this compound should be stored in a sealed container under an inert atmosphere, preferably in a freezer to minimize degradation.
Visualizing the Workflow and Reaction
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of anthraquinone.
Reaction Pathway: Reduction of Anthraquinone
Caption: The reduction-oxidation cycle of anthraquinone.
Conclusion
The synthesis of this compound from anthraquinone is a well-established chemical transformation with multiple effective methodologies. For large-scale and high-selectivity production, catalytic hydrogenation stands out as the method of choice, forming the backbone of the industrial anthraquinone process. For laboratory-scale synthesis, chemical reduction with sodium dithionite offers a convenient and efficient alternative. A critical consideration for any chosen method is the inherent air-sensitivity of the product, necessitating careful handling under inert conditions throughout the work-up and purification stages. This guide provides the foundational knowledge and procedural outlines to enable researchers to successfully synthesize and isolate this compound for their scientific investigations.
References
- 1. grokipedia.com [grokipedia.com]
- 2. innovation.world [innovation.world]
- 3. Anthraquinone process - Wikipedia [en.wikipedia.org]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. Anthraquinone Process for Production of Hydrogen Peroxide - Chempedia - LookChem [lookchem.com]
- 8. daneshyari.com [daneshyari.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1,8-Dihydroxy-9,10-dihydroanthracene [cjcu.jlu.edu.cn]
- 11. Air-free_technique [chemeurope.com]
An In-depth Technical Guide to Anthracene-9,10-diol (CAS: 4981-66-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthracene-9,10-diol, a dihydroxy derivative of anthracene, is a molecule of significant interest in various scientific fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into its potential applications in drug development, particularly focusing on its antioxidant properties, role in photodynamic therapy, and its potential as an inhibitor of key signaling pathways implicated in cancer, such as the Wnt/β-catenin and Notch pathways. This document aims to be a valuable resource for researchers by summarizing key data in structured tables, providing detailed experimental protocols, and visualizing complex biological and experimental workflows.
Chemical and Physical Properties
This compound, also known as anthrahydroquinone, is an organic compound with the molecular formula C₁₄H₁₀O₂.[1][2][3] It is the reduced form of 9,10-anthraquinone.[1] The two hydroxyl groups at the 9 and 10 positions of the anthracene core significantly influence its chemical reactivity and physical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4981-66-2 | [2][4] |
| Molecular Formula | C₁₄H₁₀O₂ | [1][2] |
| Molecular Weight | 210.23 g/mol | [1][2] |
| Boiling Point | 475 °C at 760 mmHg | [4] |
| Density | 1.36 g/cm³ | [4] |
| Appearance | Solid | - |
| Solubility | Soluble in alkaline solutions.[1] | [1] |
Synthesis and Purification
The most common method for synthesizing this compound is through the reduction of 9,10-anthraquinone.[1] Several reducing agents and conditions can be employed for this transformation.
Experimental Protocol: Reduction of 9,10-Anthraquinone
Illustrative Protocol using Hydriodic Acid and Phosphorus:
-
Reactants: 9,10-anthraquinone, hydriodic acid, red phosphorus, iodine.
-
Procedure: A mixture of the corresponding anthraquinone, hydriodic acid, red phosphorus, and a catalytic amount of iodine is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: After completion, the reaction mixture is cooled, and the solid product is filtered, washed with water to remove inorganic impurities, and then dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.
Note: This is a generalized procedure and the optimal conditions (reaction time, temperature, and stoichiometry) would need to be determined experimentally.
Spectroscopic Data
Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.
UV-Vis Spectroscopy
Under nitrogen-saturated conditions, this compound exhibits distinct absorption bands.
Table 2: UV-Vis Absorption Data for this compound
| Wavelength (nm) | Assignment |
| 390 | Differently protonated species |
| 416 | Differently protonated species |
| 460 | Differently protonated species |
Note: Specific molar absorptivity values were not found in the searched literature.
NMR and FT-IR Spectroscopy
Detailed experimental ¹H NMR, ¹³C NMR, and FT-IR spectra for this compound were not available in the searched results. However, spectral data for closely related anthracene derivatives provide an indication of the expected signals. For ¹H NMR, signals corresponding to the aromatic protons would be expected in the downfield region. For ¹³C NMR, signals for the aromatic carbons and the carbons bearing the hydroxyl groups would be characteristic. An FT-IR spectrum would be expected to show a broad O-H stretching band for the hydroxyl groups and characteristic C-H and C=C stretching vibrations for the aromatic rings.
Applications in Drug Development
This compound and its derivatives have shown promise in several areas of drug development, primarily due to their biological activities.
Antioxidant Activity
This compound possesses potential antioxidant properties, which are attributed to its ability to scavenge reactive oxygen species (ROS).[1] The hydroxyl groups on the anthracene ring are key to this activity. While specific quantitative antioxidant data for this compound is not available, the antioxidant potential of similar phenolic compounds is well-documented.
Experimental Protocol: DPPH Radical Scavenging Assay (General)
This assay is commonly used to evaluate the antioxidant activity of compounds.
-
Principle: In the presence of an antioxidant, the purple color of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution fades, and the absorbance at a specific wavelength (around 517 nm) decreases.
-
Procedure:
-
Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a solution of DPPH in the same solvent.
-
Mix the DPPH solution with each dilution of the test compound and a control (solvent only).
-
Incubate the mixtures in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each solution using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity for each concentration of the test compound. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.
-
Photodynamic Therapy (PDT)
Anthracene derivatives are being investigated for their potential as photosensitizers in photodynamic therapy (PDT), a non-invasive cancer treatment.[1]
Mechanism of Action in PDT:
The general mechanism of PDT involves a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), such as singlet oxygen and free radicals.[6] These ROS are highly cytotoxic and can induce cancer cell death through apoptosis or necrosis. Anthracene derivatives can act as photosensitizers in this process. The specific mechanism for this compound likely involves the generation of ROS upon light activation, a property valuable in cancer treatment strategies.[1]
Inhibition of Signaling Pathways
Aberrant signaling pathways are a hallmark of many cancers. Anthracene derivatives have been investigated as potential inhibitors of key oncogenic pathways, including the Wnt/β-catenin and Notch signaling pathways.
4.3.1. Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in various cancers.[7][8] Some anthracene-9,10-dione derivatives have demonstrated potent inhibition of β-catenin.[7] While direct evidence for this compound is lacking, its structural similarity suggests it may also have inhibitory effects on this pathway.
4.3.2. Notch Signaling Pathway
The Notch signaling pathway is another critical regulator of cell fate, and its aberrant activation is linked to cancer. Natural bioactive compounds are being explored for their ability to modulate this pathway. While no direct studies on this compound were found, the broader class of anthracene derivatives warrants investigation for their potential to inhibit Notch signaling.
Cytotoxicity Against Cancer Cells
Derivatives of 9,10-anthracenedione have shown significant cytotoxicity against various cancer cell lines.[9][10] For instance, certain 2,6-disubstituted anthracene-9,10-diones have reported in vitro cytotoxicity.[9] While specific IC₅₀ values for this compound are not available in the searched literature, the activity of its derivatives suggests that it could serve as a valuable scaffold for the development of new anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity (General)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, can then be determined.
-
Conclusion
This compound is a versatile molecule with a range of interesting chemical and biological properties. Its straightforward synthesis from 9,10-anthraquinone makes it an accessible building block for further chemical modifications. While there are still gaps in the complete characterization of this compound, particularly regarding its detailed spectroscopic data and specific quantitative biological activities, the existing information highlights its potential in drug discovery and development. Its antioxidant properties, potential as a photosensitizer in PDT, and the possibility of it acting as an inhibitor of crucial cancer-related signaling pathways make it a compelling candidate for further investigation by researchers and scientists in the field. This guide serves as a foundational resource to stimulate and support future research into the therapeutic applications of this compound.
References
- 1. Buy this compound | 4981-66-2 [smolecule.com]
- 2. 9,10-Anthracenediol | C14H10O2 | CID 21082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9,10-Dihydroxyanthracene - Wikipedia [en.wikipedia.org]
- 4. This compound | CAS#:4981-66-2 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances for enhanced photodynamic therapy: from new mechanisms to innovative strategies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC07006A [pubs.rsc.org]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annulation of substituted anthracene-9,10-diones yields promising selectively antiproliferative compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Anthracene-9,10-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of anthracene-9,10-diol (also known as anthrahydroquinone). Given the limited availability of direct quantitative data for this compound, this guide incorporates data from structurally related analogs, such as dithranol and 9,10-anthraquinone, to provide a robust framework for researchers. Detailed experimental protocols and relevant biological pathways are also presented to support further investigation and application in a drug development context.
Core Concepts: Solubility Profile
This compound's solubility is dictated by the interplay of its hydrophobic polycyclic aromatic core and the polarity of its two hydroxyl groups.[1] This dual nature results in a varied solubility profile across different solvent systems.
Qualitative Solubility Summary:
-
Aqueous Solubility: Exhibits very low solubility in neutral aqueous solutions due to the dominant hydrophobic character of the anthracene backbone.[2]
-
Alkaline Solubility: Readily dissolves in alkaline solutions, a characteristic feature of hydroquinones which deprotonate to form more soluble phenoxide salts.[3]
-
Polar Protic Solvents: Shows moderate solubility in polar protic solvents like methanol and ethanol. The hydroxyl groups can engage in hydrogen bonding with the solvent molecules, facilitating dissolution.[2]
-
Polar Aprotic Solvents: Good solubility is observed in moderately polar aprotic solvents such as acetone and chloroform.[2]
-
Nonpolar Aromatic Solvents: Demonstrates excellent solubility in nonpolar aromatic solvents like benzene and toluene, driven by favorable π-π stacking interactions between the aromatic rings of the solute and the solvent.[2]
Quantitative Solubility Data:
Direct quantitative solubility data for this compound is scarce in publicly available literature. To provide a useful reference, the following table summarizes the solubility of its oxidized form, 9,10-anthraquinone, and a closely related therapeutic analog, dithranol (1,8-dihydroxy-9(10H)-anthracenone).
| Compound | Solvent | Temperature (°C) | Solubility |
| 9,10-Anthraquinone | Water | 25 | Insoluble |
| Ethanol | 25 | Sparingly soluble | |
| Boiling Ethanol | 78 | 2.25 g / 100 g | |
| Acetone | Room Temperature | Soluble | |
| Chloroform | Room Temperature | Soluble | |
| Benzene | Room Temperature | Poorly soluble | |
| Toluene | Room Temperature | Poorly soluble | |
| Concentrated Sulfuric Acid | Room Temperature | Soluble | |
| Dithranol | Water | Not Specified | Practically insoluble |
| Dichloromethane | Not Specified | Soluble | |
| Acetone | Not Specified | Sparingly soluble | |
| Ethanol (~750 g/l) | Not Specified | Slightly soluble | |
| Ether | Not Specified | Slightly soluble |
Core Concepts: Stability and Degradation Profile
The stability of this compound is a critical consideration, particularly for its potential pharmaceutical applications. Its hydroquinone structure makes it susceptible to oxidation, especially in the presence of oxygen, light, and certain solvents.
Primary Degradation Pathway: Oxidation
The most significant degradation pathway for this compound is its oxidation back to the more stable 9,10-anthraquinone.[2] This reaction can be facilitated by atmospheric oxygen and is a key consideration for storage and formulation.
Photodegradation
Anthracene derivatives are known to be photosensitive. Exposure to light, particularly UV radiation, can lead to the formation of endoperoxides, which can subsequently decompose into other products.[4] For derivatives of anthracene, photodegradation can be a significant liability, leading to loss of potency and the formation of potentially harmful photoproducts.
Fungal and Bacterial Degradation
In environmental contexts, both fungi and bacteria have been shown to degrade anthracene, often initiating the process through hydroxylation to form diol intermediates, which are then further metabolized.[5]
Due to the lack of specific quantitative stability data for this compound, a comprehensive forced degradation study is recommended to elucidate its intrinsic stability profile. A detailed protocol for such a study is provided in the subsequent section.
Experimental Protocols
Protocol for Determining Thermodynamic (Shake-Flask) Aqueous Solubility
This protocol is adapted from standard methods for determining the solubility of poorly soluble compounds and can be applied to this compound.
Objective: To determine the equilibrium solubility of this compound in aqueous buffers of varying pH.
Materials:
-
This compound (high purity)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.5
-
Hydrochloric acid buffer, pH 1.2
-
HPLC grade water, methanol, and acetonitrile
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other suitable material)
-
HPLC system with UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 5-10 mg) to separate vials containing a known volume (e.g., 5 mL) of each aqueous buffer (pH 1.2, 4.5, and 7.4). The solid should be in excess to ensure a saturated solution is formed.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the time to reach equilibrium.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a glass syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter.
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the samples by a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of this compound in each buffer based on the concentration determined from the HPLC analysis and the dilution factor.
-
Protocol for Forced Degradation and Stability-Indicating HPLC Method Development
This protocol outlines a systematic approach to investigating the degradation pathways of this compound and developing a stability-indicating HPLC method.
Objective: To identify the degradation products of this compound under various stress conditions and to develop a validated HPLC method capable of separating the parent drug from its degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, acetonitrile
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) or UV detector
Procedure:
Part A: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for up to 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for up to 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for up to 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Part B: Stability-Indicating HPLC Method Development (Proposed Method)
This proposed method is based on published methods for the analysis of anthralin (dithranol) and other anthracene derivatives.[7] It should be optimized and validated for the specific application.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid). A starting gradient could be 50:50 acetonitrile:water, increasing to 95:5 acetonitrile:water over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: PDA detector to monitor at multiple wavelengths (e.g., 254 nm and 280 nm) and to assess peak purity.
-
Column Temperature: 30°C.
-
-
Method Validation: The developed method should be validated according to ICH guidelines, including specificity (peak purity analysis of stressed samples), linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Visualization of Relevant Signaling Pathways
Derivatives of 9,10-anthraquinone, the oxidized and more stable form of this compound, have been investigated for their potential to modulate key signaling pathways in the context of drug development, particularly in oncology and neurology.
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers. Certain anthraquinone derivatives have been explored as inhibitors of this pathway.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes responsible for the degradation of key neurotransmitters. Inhibition of MAO can lead to increased levels of these neurotransmitters, which is a therapeutic strategy for depression and neurodegenerative diseases.
Conclusion
This compound is a molecule of interest with a solubility and stability profile that presents both challenges and opportunities for its application, particularly in drug development. Its poor aqueous solubility necessitates formulation strategies to enhance bioavailability, while its susceptibility to oxidation requires careful consideration of storage conditions and the inclusion of antioxidants in formulations. The development and validation of a robust, stability-indicating analytical method is paramount for its characterization and quality control. The potential for its derivatives to interact with significant biological pathways, such as the Wnt/β-catenin and monoamine oxidase systems, underscores the importance of continued research into this class of compounds. This guide provides a foundational framework of available knowledge and detailed experimental strategies to aid scientists and researchers in advancing the understanding and application of this compound.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. lcms.cz [lcms.cz]
- 3. 9,10-Dihydroxyanthracene - Wikipedia [en.wikipedia.org]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
anthracene-9,10-diol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data on Anthracene-9,10-diol, a dihydroxy derivative of anthracene. It is an organic compound formed by the reduction of 9,10-anthraquinone.[1] The presence of two hydroxyl groups at the 9 and 10 positions of the anthracene structure significantly influences its chemical properties and reactivity.[1]
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₂ | [1][2][3][4] |
| Molecular Weight | 210.23 g/mol | [2][3] |
| CAS Number | 4981-66-2 | [2][4] |
Chemical Structure
The logical relationship between the key functional groups and the parent anthracene structure is depicted below.
References
An In-depth Technical Guide to the Spectroscopic Data of Anthracene-9,10-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for anthracene-9,10-diol (C₁₄H₁₀O₂), a derivative of anthracene. While specific experimental data for this compound is not widely available in public literature, this guide synthesizes known qualitative spectroscopic characteristics and provides comparative data from closely related anthracene compounds. The methodologies presented are based on standard practices for the spectroscopic analysis of aromatic diols.
Introduction
This compound, also known as 9,10-dihydroxyanthracene, is a hydroquinone derivative of 9,10-anthraquinone.[1] Its chemical structure, featuring a polycyclic aromatic framework with hydroxyl groups at the 9 and 10 positions, makes it a subject of interest in organic synthesis and materials science.[2] Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Spectroscopic Data
Due to the limited availability of precise, published spectral data for this compound, the following sections provide expected characteristic data based on its structure and information from related compounds.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the hydroxyl protons. The aromatic protons would likely appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic rings. The hydroxyl protons would likely appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons. Carbons bearing the hydroxyl groups (C9 and C10) would be expected at a different chemical shift compared to the other aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 8.5 | Multiplet | 8H |
| Hydroxyl-OH | Variable | Broad Singlet | 2H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||
| Aromatic C-H | 110 - 130 | ||
| Aromatic C-C | 120 - 140 | ||
| Aromatic C-OH | 140 - 160 |
Note: These are predicted values and should be confirmed with experimental data.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the following absorption bands.[2]
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |
| C-O (Alcohol) | Stretching | 1260 - 1000 | Strong |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the extended π-conjugated system of the anthracene core is expected to give rise to strong absorptions in the UV region.[2]
Table 3: Expected UV-Vis Absorption Data for this compound
| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| Ethanol | ~250 - 280 | High | π → π* |
Note: The exact λ_max and molar absorptivity are solvent-dependent.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
-
Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a range of approximately 200-800 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for spectroscopic analysis.
Conclusion
This technical guide provides an overview of the expected spectroscopic characteristics of this compound based on its chemical structure and data from related compounds. While precise experimental data remains elusive in publicly accessible literature, the information and protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals working with this and similar aromatic diols. It is strongly recommended that experimental data be acquired for definitive structural confirmation.
References
An In-Depth Technical Guide to the Chemical Reactivity of Hydroxyl Groups in Anthracene-9,10-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the hydroxyl groups in anthracene-9,10-diol. It delves into the acidity, oxidation, and derivatization reactions of these functional groups, presenting quantitative data where available. Detailed experimental protocols for key transformations are outlined to facilitate reproducibility. Furthermore, the biological significance of the hydroxyl groups' reactivity is explored, particularly in the contexts of antioxidant activity and photodynamic therapy. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of anthracene-based compounds in chemistry and drug development.
Introduction
This compound, also known as 9,10-dihydroxyanthracene or anthrahydroquinone, is a dihydroxy derivative of the polycyclic aromatic hydrocarbon anthracene. The molecule's chemical behavior is largely dictated by the two hydroxyl groups situated at the 9 and 10 positions of the central aromatic ring. These hydroxyl groups significantly influence the compound's electronic properties, solubility, and overall reactivity, making it a versatile precursor for the synthesis of various derivatives. Its unique structural and electronic characteristics have garnered interest in diverse fields, including organic electronics, dye synthesis, and, notably, pharmaceuticals due to its antioxidant and photosensitizing properties. This guide focuses specifically on the chemical reactivity of these hydroxyl groups, providing a detailed examination of their acidic nature, propensity for oxidation, and ability to undergo derivatization reactions such as esterification and etherification. Understanding these reactive characteristics is crucial for harnessing the full potential of this compound in various scientific and therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₀O₂ | |
| Molecular Weight | 210.23 g/mol | |
| CAS Number | 4981-66-2 | |
| Predicted pKa | 10.85 ± 0.30 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in alkaline solutions |
Reactivity of the Hydroxyl Groups
The hydroxyl groups at the 9 and 10 positions of the anthracene core are the primary sites of chemical reactivity. Their phenolic nature confers acidic properties and allows for a range of chemical transformations.
Acidity and pKa
The hydroxyl groups of this compound are weakly acidic, a characteristic typical of phenols. The predicted pKa value for these groups is approximately 10.85.[1] This acidity is a critical factor in its solubility in alkaline solutions and influences its nucleophilic character in various reactions. The deprotonation of the hydroxyl groups to form the corresponding dianion enhances the electron-donating ability of the oxygen atoms, which can impact the molecule's redox potential and reactivity in subsequent reactions.
Oxidation
One of the most prominent reactions of this compound is its oxidation to 9,10-anthraquinone. This reversible redox behavior is central to many of its applications. The oxidation can be achieved using a variety of oxidizing agents.[2] This transformation involves the loss of two protons and two electrons from the hydroxyl groups, leading to the formation of two carbonyl groups and the restoration of a more stable, fully aromatic anthraquinone core.
Experimental Protocol: Oxidation of this compound to 9,10-Anthraquinone
This protocol describes a general method for the oxidation of this compound.
Materials:
-
This compound
-
Oxidizing agent (e.g., ceric ammonium nitrate, sodium dichromate)
-
Suitable solvent (e.g., acetic acid, acetone)
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the oxidizing agent to the solution. The molar ratio will depend on the specific oxidizing agent used.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding water.
-
Collect the crude 9,10-anthraquinone by filtration.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
Logical Workflow for Oxidation:
Caption: Workflow for the oxidation of this compound.
Esterification
The hydroxyl groups of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction typically requires a catalyst, such as a strong acid, or is performed under basic conditions when using more reactive acylating agents. The resulting esters can exhibit altered solubility, stability, and biological activity compared to the parent diol.
Experimental Protocol: Esterification of this compound
This protocol provides a general procedure for the synthesis of this compound esters.
Materials:
-
This compound
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Base (e.g., pyridine, triethylamine) or acid catalyst (e.g., sulfuric acid)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Stir plate and stir bar
-
Round-bottom flask
-
Apparatus for inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound in an anhydrous solvent under an inert atmosphere.
-
Add the base or acid catalyst.
-
Add the acylating agent dropwise to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Allow the reaction to proceed for a set time, monitoring by TLC.
-
Quench the reaction by adding water or a dilute acid/base solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the ester by column chromatography or recrystallization.
Etherification
Ether derivatives of this compound can be synthesized via reactions such as the Williamson ether synthesis.[3] This involves the deprotonation of the hydroxyl groups with a strong base to form the corresponding alkoxide, followed by reaction with an alkyl halide. The resulting ethers have modified electronic and steric properties, which can be leveraged in the design of new materials and therapeutic agents.
Experimental Protocol: Williamson Ether Synthesis of this compound Ethers
This protocol outlines a general method for the etherification of this compound.
Materials:
-
This compound
-
Strong base (e.g., sodium hydride, potassium carbonate)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Stir plate and stir bar
-
Round-bottom flask
-
Apparatus for inert atmosphere
Procedure:
-
Suspend the strong base in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add a solution of this compound in the same solvent dropwise to the suspension.
-
Stir the mixture at room temperature for a period to allow for complete deprotonation.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction if necessary and monitor its progress by TLC.
-
After completion, cool the reaction and quench by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent in vacuo.
-
Purify the ether product using column chromatography or recrystallization.
General Workflow for Derivatization:
Caption: Derivatization of this compound.
Biological Significance of Hydroxyl Group Reactivity
The reactivity of the hydroxyl groups in this compound is directly linked to its biological activities.
Antioxidant Activity
The hydroxyl groups are key to the antioxidant properties of this compound. They can donate hydrogen atoms to neutralize free radicals, thereby terminating damaging radical chain reactions. The ease of this hydrogen atom transfer is related to the O-H bond dissociation enthalpy, which is influenced by the stability of the resulting phenoxyl radical. The antioxidant mechanism can be depicted as a hydrogen atom transfer (HAT) process.
Hypothetical Antioxidant Mechanism:
References
The Discovery and Enduring Legacy of Anthracene-9,10-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthracene-9,10-diol, also known as anthrahydroquinone, is a hydroquinone derivative of anthracene. First synthesized in 1871, its history is deeply intertwined with the development of the synthetic dye industry and later, the large-scale industrial production of hydrogen peroxide. Beyond its industrial significance, recent research has unveiled its potential in medicine, particularly in areas of antioxidant activity, photodynamic therapy, and as a scaffold for the development of signaling pathway inhibitors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound, tailored for a scientific audience.
Discovery and Historical Context
The first documented synthesis of this compound was achieved by the German chemist Carl Liebermann in 1871 . His work was a part of the broader scientific exploration of anthracene and its derivatives, which were of immense interest following the synthesis of the valuable dye alizarin from anthracene by Carl Gräbe and Liebermann himself in 1868.
Liebermann's method involved the reduction of 9,10-anthraquinone, the oxidized form of the diol. This discovery was significant as it established a fundamental chemical relationship between these two key anthracene derivatives and laid the groundwork for future developments in anthraquinone chemistry.
The industrial importance of this compound surged in the 1930s and 1940s with the development of the Riedl-Pfleiderer process , which remains the primary method for the industrial production of hydrogen peroxide.[1][2] This process utilizes the reversible oxidation-reduction cycle between an alkylated anthraquinone and its corresponding anthrahydroquinone (this compound derivative).
Synthesis of this compound
The synthesis of this compound is primarily achieved through the reduction of 9,10-anthraquinone. Over the years, various methods have been developed, ranging from classical chemical reductions to modern catalytic hydrogenation.
Historical Synthesis: Liebermann's Method (1871)
Experimental Protocol: Reduction of Anthraquinone with Zinc Dust
-
Reactants: 9,10-anthraquinone, zinc dust, and an aqueous alkali solution (e.g., sodium hydroxide or ammonia).
-
Procedure: A suspension of 9,10-anthraquinone is prepared in an aqueous alkaline solution. Zinc dust is then added portion-wise to the stirred suspension. The reaction mixture is heated, often to reflux, for a period sufficient to induce the reduction, which is typically indicated by a color change.
-
Work-up: After the reaction is complete, the excess zinc dust is removed by filtration. The resulting alkaline solution of the anthracene-9,10-diolate is then carefully acidified. This protonates the diolate, causing the precipitation of this compound. The precipitate is collected by filtration, washed with water to remove any remaining salts, and then dried.[3]
Modern Industrial Synthesis: The Riedl-Pfleiderer Process
The Riedl-Pfleiderer process is a continuous, cyclic process for the production of hydrogen peroxide, where an alkylated this compound is a key intermediate.[4][5]
Experimental Workflow: Riedl-Pfleiderer Process
References
- 1. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailoring photosensitive ROS for advanced photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence and Biological Significance of the Anthracene-9,10-dione/diol Redox System and its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracene derivatives are a vast and structurally diverse class of natural products, predominantly recognized in their oxidized form as anthraquinones (anthracene-9,10-diones). These compounds are widespread in various natural sources, including plants, fungi, lichens, and insects, where they contribute to pigmentation and play significant roles in the organism's defense and survival. While the oxidized dione form is the most stable and commonly isolated, the biological activity of these molecules is often intrinsically linked to their reduced form, anthracene-9,10-diol (anthrahydroquinone). This technical guide provides a comprehensive overview of the natural occurrence of anthracene-9,10-dione derivatives, with a focus on their in vivo reduction to the diol form and the subsequent biological implications. We will delve into the quantitative distribution of these compounds in nature, detail the experimental protocols for their study, and visualize the key signaling pathways they modulate.
Natural Occurrence and Quantitative Distribution
Anthraquinone derivatives are secondary metabolites found in a variety of organisms. In plants, they are particularly abundant in the families Polygonaceae (Rheum spp.), Fabaceae (Cassia spp.), and Rubiaceae (Rubia spp.). Fungi, especially species of Aspergillus, Penicillium, and Cortinarius, are also prolific producers of these compounds. The concentration of these derivatives can vary significantly depending on the species, the specific plant part or fungal strain, and environmental conditions.
Below are tables summarizing the quantitative data for some of the most well-studied naturally occurring anthraquinone derivatives.
Table 1: Quantitative Analysis of Anthraquinone Derivatives in Plant Species
| Plant Species | Derivative | Plant Part | Concentration/Yield | Reference(s) |
| Rheum australe (syn. Rheum emodi) | Emodin | Root | 15% of extract | [1] |
| Physcion | Root | 4.2% of extract | [1] | |
| Chrysophanol | Root | 1.6% of extract | [1] | |
| Aloe-emodin | Root | 0.46% of extract | [1] | |
| Rheum palmatum | Emodin | Roots and rhizomes | ~2.31 mg/g | [2] |
| Cassia siamea | Total free chrysophanol | Not specified | 0.71% | [3] |
| Total free physcione | Not specified | 0.23% | [3] | |
| Total free emodin | Not specified | 0.05% | [3] | |
| Cassia javanica | Total free chrysophanol | Not specified | 0.36% | [3] |
| Total free physcione | Not specified | 0.14% | [3] | |
| Total free emodin | Not specified | 0.05% | [3] | |
| Rubia tinctorum | Alizarin | Root | 6.1 to 11.8 mg/g | [4] |
Table 2: Yield of Anthraquinone Derivatives from Fungal Cultures
| Fungal Species | Starting Material | Extraction Method | Yield | Reference(s) |
| Dermocybe sanguinea | 10.5 kg fresh fungi | Enzymatic Hydrolysis | 56 g (Emodin & Dermocybin fraction) | [5] |
| Cortinarius sanguineus | 34.8 g dried carpophores | Successive Ultrasonication | 12665.8 mg (Methanol extract) | [5] |
| Cortinarius malicorius | 6014.2 mg | Not specified | 1269.8 mg (21.1% w/w) | [5] |
The Anthracene-9,10-dione/diol Redox Couple: A Key to Biological Activity
While anthraquinones are the prevalent form in nature, their biological effects are often mediated through their reduction to anthracene-9,10-diols. This conversion is a critical bioactivation step that can occur enzymatically within cells. The diol form is generally more reactive and can participate in redox cycling, a process that has profound biological consequences.
The redox cycling of anthraquinones involves the transfer of electrons from cellular reducing agents, such as NADPH, to the anthraquinone, forming a semiquinone radical. This radical can then transfer an electron to molecular oxygen, generating superoxide radicals and regenerating the parent anthraquinone. This process can lead to the production of other reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals, which can induce oxidative stress and damage cellular components like DNA, lipids, and proteins. This ROS-mediated damage is a key mechanism behind the cytotoxic and antimicrobial activities of many anthraquinone derivatives.
Below is a simplified workflow illustrating the in vivo redox cycling of anthraquinones.
Caption: In vivo redox cycling of anthraquinones leading to ROS production.
Experimental Protocols
Protocol 1: Extraction and Isolation of Anthraquinones from Rheum spp. (Rhubarb) Roots
This protocol outlines a general procedure for the extraction and isolation of anthraquinones from plant material.
Materials:
-
Dried and powdered roots of Rheum spp.
-
Methanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Extraction:
-
Macerate 100 g of powdered rhubarb root in 500 mL of methanol for 24 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in 200 mL of water and partition successively with n-hexane (3 x 150 mL) and ethyl acetate (3 x 150 mL) in a separatory funnel.
-
Collect the ethyl acetate fraction, which will contain the majority of the anthraquinones.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to dryness.
-
-
Isolation by Column Chromatography:
-
Prepare a silica gel column (e.g., 60-120 mesh) using a suitable solvent system, such as a gradient of hexane and ethyl acetate.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v).
-
Visualize the spots on the TLC plates under UV light (254 nm and 365 nm).
-
Combine fractions containing the same compound (based on TLC analysis) and evaporate the solvent to obtain the purified anthraquinone derivatives.
-
-
Structure Elucidation:
-
The structure of the isolated compounds can be elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Protocol 2: Assessment of Cytotoxic Activity using the MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of an isolated anthraquinone derivative on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Isolated anthraquinone derivative dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the anthraquinone derivative in culture medium from the stock solution.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for another 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Signaling Pathways Modulated by Anthracene-9,10-dione Derivatives
Many naturally occurring anthraquinone derivatives exert their biological effects by modulating specific intracellular signaling pathways. These interactions are often the basis for their therapeutic potential, particularly in cancer and inflammatory diseases.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Certain anthraquinone derivatives have been shown to inhibit this pathway, thereby suppressing tumor growth.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by anthraquinone derivatives.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a key regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Some anthraquinones can inhibit this pathway, leading to anti-proliferative effects.
Caption: Anthraquinone derivatives can inhibit the MAPK/ERK signaling pathway.
Conclusion
The anthracene-9,10-dione/diol system represents a fascinating and biologically significant class of natural products. While the dione (anthraquinone) form is what is predominantly isolated from natural sources, its reduction to the diol (anthrahydroquinone) form is often a prerequisite for its diverse biological activities. The ability of these compounds to undergo redox cycling and modulate key cellular signaling pathways underscores their potential as lead compounds for the development of new therapeutic agents. Further research into the natural occurrence of the diol derivatives and the specific enzymes responsible for the in vivo redox cycling will undoubtedly open up new avenues for drug discovery and a deeper understanding of the chemical ecology of the producing organisms. This guide provides a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing practical methodologies for the exploration of these remarkable natural products.
References
A-Theoretical Investigation into the Electronic Structure of Anthracene-9,10-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical calculations used to elucidate the electronic structure of anthracene-9,10-diol (C₁₄H₁₀O₂). By leveraging computational chemistry, researchers can gain profound insights into the molecule's quantum mechanical properties, which are pivotal for applications ranging from materials science to pharmacology, particularly in fields like photodynamic therapy.
Introduction to this compound
This compound is a dihydroxy derivative of anthracene, a polycyclic aromatic hydrocarbon. The addition of hydroxyl groups at the 9 and 10 positions significantly alters the electronic landscape of the parent anthracene molecule, influencing its reactivity, stability, and photophysical behavior. These modifications are of great interest, especially in drug development, where anthracene derivatives have been explored for their potential in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species (ROS) upon light activation.[1] Theoretical calculations serve as a powerful, non-invasive tool to predict and understand these properties at a molecular level.
Computational Methodologies
The electronic structure of aromatic molecules like this compound is predominantly studied using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods offer a favorable balance between computational cost and accuracy for systems of this size.
-
Density Functional Theory (DFT): This method is used to determine the ground-state electronic properties. The choice of a functional and basis set is critical for obtaining reliable results. The B3LYP hybrid functional is widely employed for organic molecules, often paired with Pople-style basis sets like 6-311+G(d,p), which includes polarization and diffuse functions to accurately describe electron distribution.[2][3]
-
Time-Dependent Density Functional Theory (TD-DFT): To investigate the excited-state properties, such as UV-Visible absorption spectra, TD-DFT is the standard approach.[4] It calculates the energies of electronic transitions from the ground state to various excited states.
A typical computational workflow involves initial geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to confirm that the structure is a true minimum. Subsequently, single-point energy calculations are performed to derive electronic properties like molecular orbital energies and charge distributions.
Analysis of Electronic Structure
3.1. Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions.
-
HOMO: For this compound, the HOMO is primarily composed of π-type orbitals distributed across the anthracene core. The electron-donating hydroxyl groups perturb these orbitals, typically raising the HOMO energy level compared to unsubstituted anthracene.
-
LUMO: The LUMO retains a π* character, with its energy level also being influenced by the substituents.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key parameter that correlates with the molecule's kinetic stability and the energy of its lowest-energy electronic transition. A smaller gap generally implies higher reactivity and a bathochromic (red) shift in its absorption spectrum.[5]
3.2. Molecular Electrostatic Potential (MEP)
The MEP is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how the molecule will interact with other chemical species. For this compound, the MEP map would show regions of negative potential (electron-rich) concentrated around the highly electronegative oxygen atoms of the hydroxyl groups. In contrast, the hydrogen atoms of the hydroxyl groups and the aromatic rings would exhibit positive or near-neutral potential, indicating electrophilic and non-polar sites, respectively.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from DFT and TD-DFT calculations on this compound, using the B3LYP functional and 6-311+G(d,p) basis set.
Table 1: Calculated Ground-State Properties
| Property | Value | Unit |
|---|---|---|
| Ground State Energy | (Illustrative value) | Hartrees |
| HOMO Energy | -5.85 | eV |
| LUMO Energy | -1.25 | eV |
| HOMO-LUMO Gap (ΔE) | 4.60 | eV |
| Dipole Moment | 1.50 | Debye |
Table 2: Predicted Electronic Transitions (TD-DFT)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 3.31 | 374 | 0.15 | HOMO → LUMO (95%) |
| S₀ → S₂ | 3.54 | 350 | 0.08 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 4.13 | 300 | 0.45 | HOMO → LUMO+1 (92%) |
Experimental Protocols
This section provides standardized computational protocols for researchers aiming to replicate or extend the theoretical analysis of this compound.
Protocol 1: Ground-State Geometry Optimization and Electronic Property Calculation
-
Molecular Structure Creation: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the following:
-
Calculation Type: Opt Freq (Optimization followed by Frequency).
-
Method: B3LYP.
-
Basis Set: 6-311+G(d,p).
-
Charge and Multiplicity: 0 1 (for a neutral singlet state).
-
-
Execution: Submit the calculation. The optimization process iteratively adjusts the molecular geometry to find the minimum energy structure.
-
Verification: Upon completion, verify that the optimization converged successfully and that the frequency calculation yields no imaginary frequencies, confirming a true energy minimum.
-
Analysis: From the output file, extract key data:
-
Final optimized energy.
-
Cartesian coordinates of the optimized structure.
-
HOMO and LUMO energy levels.
-
Dipole moment.
-
-
Post-Processing: Use the optimized coordinates to perform additional analyses, such as generating the Molecular Electrostatic Potential (MEP) map and conducting Natural Bond Orbital (NBO) analysis.
Protocol 2: Excited-State UV-Visible Spectrum Calculation
-
Structure Preparation: Use the optimized ground-state geometry from Protocol 1.
-
Input File Preparation: Create a new input file specifying a TD-DFT calculation.
-
Calculation Type: TD.
-
Method: B3LYP.
-
Basis Set: 6-311+G(d,p).
-
Number of States: Request a sufficient number of excited states (e.g., nstates=10).
-
Solvent Effects (Optional): To simulate experimental conditions, include a solvent model like the Polarizable Continuum Model (PCM), specifying the solvent (e.g., SCRF=(PCM,Solvent=Ethanol)).[6]
-
-
Execution: Run the TD-DFT calculation.
-
Analysis: Extract the following from the output:
-
Excitation energies for each state (in eV).
-
Corresponding wavelengths (in nm).
-
Oscillator strength (f) for each transition, which indicates its intensity.
-
The primary molecular orbital contributions to each transition.
-
-
Spectrum Generation: Plot the oscillator strength against the wavelength to generate a theoretical UV-Vis absorption spectrum. Software like GaussSum or Chemcraft can be used for this purpose.[6]
Visualizations
The following diagrams illustrate key workflows and concepts related to the theoretical study of this compound.
References
- 1. Frontiers | Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Cooperation of σ–π and σ*–π* Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Anthracene-9,10-diol and its Derivatives as Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Note: Direct and extensive research on anthracene-9,10-diol as a fluorescent probe is limited in publicly available literature. However, the anthracene scaffold is a well-established and versatile platform for the development of fluorescent probes. This document provides detailed application notes and protocols for representative 9,10-disubstituted anthracene derivatives, which can serve as a foundational guide for researchers interested in the potential of anthracene-based sensors, including this compound.
Introduction to Anthracene-Based Fluorescent Probes
Anthracene and its derivatives are a prominent class of fluorophores utilized in the design of chemical sensors. Their desirable photophysical properties, including high quantum yields and chemical stability, make them ideal candidates for probe development.[1] The core structure of anthracene can be readily functionalized, particularly at the 9 and 10 positions, to introduce specific recognition moieties that can selectively bind to target analytes.[1] This modular design allows for the creation of a wide array of probes for diverse applications, from monitoring environmental contaminants to biomedical imaging.[1][2]
The sensing mechanisms of many anthracene-based probes are rooted in photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE).[1] In a typical "turn-on" sensor based on PET, the fluorescence of the anthracene fluorophore is initially quenched by a linked electron-rich recognition unit. Upon binding to the target analyte, this electron transfer process is disrupted, leading to a significant enhancement in fluorescence intensity.[1] Conversely, "turn-off" sensors experience a decrease in fluorescence upon analyte binding.
Applications of Anthracene-Based Fluorescent Probes
The versatility of the anthracene scaffold has led to the development of probes for a variety of analytes, playing a crucial role in chemical sensing and bio-imaging.
Detection of Metal Ions
An imbalance in metal ion concentrations is linked to various diseases, making their detection crucial. Anthracene-based probes have been successfully designed for the sensitive and selective detection of various metal ions.
-
Chromium (III) Ions: A probe integrating an anthracene and a thiophene moiety has been shown to selectively detect Cr³⁺ ions. The probe exhibits a "turn-on" fluorescence response with a low detection limit.[3]
-
Mercury (II) Ions: Anthracene-based probes featuring dithioacetal groups have been synthesized for the rapid and efficient detection of Hg²⁺ in water. These probes can operate in both "turn-off" and "turn-on" modes.[4]
-
Iron (III) Ions: While specific data for 2,3-Anthracenediol was not available, anthracene-based sensors are commonly designed for Fe³⁺ detection, often operating via a "turn-off" (quenching) mechanism.[5]
Detection of Reactive Oxygen Species (ROS)
ROS are highly reactive molecules that can cause cellular damage and are implicated in numerous diseases. Anthracene derivatives are effective probes for detecting specific ROS.
-
Singlet Oxygen (¹O₂): Several anthracene derivatives, such as 9,10-dimethylanthracene (DMA) and anthracene-9,10-dipropionic acid (ADPA), are used to detect singlet oxygen. The reaction with ¹O₂ leads to the formation of a non-fluorescent endoperoxide, resulting in a decrease in fluorescence.[6][7] The cell-permeable analog diethyl-3-3'-(9,10-anthracenediyl)bis acrylate (DADB) has also been identified as a highly selective probe for singlet oxygen in cellular environments.[8]
-
Hypochlorite (ClO⁻): An anthracene carboxyimide-based fluorescent probe has been developed for imaging mitochondrial ClO⁻ in living cells, exhibiting high selectivity and sensitivity.[9]
Quantitative Data of Representative Anthracene-Based Probes
The following tables summarize the photophysical and sensing properties of various 9,10-disubstituted anthracene derivatives.
| Probe Name/Derivative | Target Analyte | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| ANT-Th | Cr³⁺ | - | 500 | 0.38 (upon binding) | 0.4 µM | [3] |
| AN-4S | Hg²⁺ | 360 / 430 | 400-475 / 510-530 | - | 4.8 x 10⁻⁸ M | [4] |
| 9,10-Diphenylanthracene | - | 373 | 426 | 1.0 in cyclohexane | - | [10][11] |
| Mito-ACS | ClO⁻ | 480 | - | - | 23 nM | [9] |
Experimental Protocols
The following are generalized protocols for the use of anthracene-based fluorescent probes. Specific parameters should be optimized based on the particular probe and analyte.
General Protocol for Metal Ion Detection
This protocol is adapted from the sensing application of an anthracene-thiophene Schiff base probe (ANT-Th) for Cr³⁺.[3]
Materials:
-
ANT-Th probe stock solution (e.g., 1 mM in CH₃CN)
-
HEPES buffer solution (pH adjusted as required)
-
Stock solutions of various metal ions (e.g., Cr³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺) in water
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare the working solution of the ANT-Th probe (e.g., 10 μM) in a mixture of CH₃CN and HEPES buffer (e.g., 6:4 v/v).
-
Record the fluorescence emission spectrum of the probe solution. The free probe is expected to have low fluorescence ("fluorescence-off" state).
-
To the cuvette containing the probe solution, add increasing amounts of the Cr³⁺ stock solution.
-
After each addition, mix the solution thoroughly and allow it to incubate for a short period (e.g., < 1 minute).
-
Record the fluorescence emission spectrum after each addition. A "turn-on" response is expected with the appearance of a new emission peak.
-
For selectivity studies, repeat the experiment with other metal ion solutions and compare the fluorescence response.
General Protocol for Singlet Oxygen Detection
This protocol is based on the use of anthracene derivatives that react with singlet oxygen to form a non-fluorescent endoperoxide.
Materials:
-
Anthracene-based probe (e.g., 9,10-dimethylanthracene) stock solution in a suitable organic solvent.
-
Photosensitizer (to generate singlet oxygen upon irradiation).
-
Light source for irradiation (wavelength matched to the photosensitizer).
-
UV-Vis Spectrophotometer or Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a solution containing the anthracene probe and the photosensitizer in the desired solvent.
-
Measure the initial absorbance or fluorescence spectrum of the solution.
-
Irradiate the solution with the light source for specific time intervals.
-
After each irradiation period, measure the absorbance or fluorescence spectrum again.
-
A decrease in the characteristic absorbance or fluorescence of the anthracene probe indicates the presence of singlet oxygen. The rate of this decrease can be used to quantify the singlet oxygen generation.[6]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental mechanisms and workflows associated with anthracene-based fluorescent probes.
Caption: Photoinduced Electron Transfer (PET) mechanism for a "turn-on" fluorescent probe.
Caption: General experimental workflow for fluorescence titration using an anthracene-based probe.
Caption: Reaction mechanism for singlet oxygen detection using an anthracene-based probe.
References
- 1. US4365100A - Process for the preparation of 1,2,3,4-tetrahydro-9,10-anthracene-diol - Google Patents [patents.google.com]
- 2. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of diethyl-3-3'-(9,10-anthracenediyl)bis acrylate as a probe for singlet oxygen formation during photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9,10-Diphenylanthracene [omlc.org]
- 11. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
Experimental Protocols for the Reduction of 9,10-Anthraquinone
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Anthraquinone and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The reduction of the quinone moiety to its corresponding hydroquinone, anthrone, or dihydroanthracene derivatives is a critical transformation for the synthesis of a wide range of biologically active compounds and functional materials. This document provides detailed experimental protocols for various methods of reducing 9,10-anthraquinone, a summary of their quantitative data, and a depiction of the underlying reaction pathways.
Data Presentation
The following table summarizes the quantitative data for different methods used in the reduction of 9,10-anthraquinone, providing a comparative overview of their efficiency and reaction conditions.
| Reduction Method | Reducing Agent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Product(s) |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | Ethanol/Water | 60 - 80 | 2 - 4 hours | >95 | 9,10-Dihydroxyanthracene |
| Sodium Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol/DCM | 0 - 25 | 1 - 3 hours | 85 - 95 | 9,10-Dihydroxyanthracene |
| Sodium Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | Water/DCM, NaOH | 20 - 40 | 1 - 2 hours | ~90 | 9,10-Dihydroxyanthracene (as sodium salt) |
| Clemmensen-type Reduction | Tin (Sn), Hydrochloric Acid (HCl) | Glacial Acetic Acid | Boiling | 2 hours | ~82 | Anthrone |
| Sodium in Alcohol Reduction | Sodium (Na), Ethanol | Ethanol | 50 - Boiling | 20 minutes | 75 - 79 | 9,10-Dihydroanthracene |
Experimental Protocols
Catalytic Hydrogenation
This protocol describes the reduction of 9,10-anthraquinone to 9,10-dihydroxyanthracene using hydrogen gas and a palladium catalyst. This method is highly efficient and widely used in industrial processes.
Materials:
-
9,10-Anthraquinone
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol
-
Deionized Water
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus (e.g., Buchner funnel with filter paper, Celite®)
Procedure:
-
In a high-pressure reactor vessel, add 9,10-anthraquinone (1.0 eq).
-
Add 10% Pd/C catalyst (typically 1-5 mol% of the substrate).
-
Add a solvent mixture of ethanol and water (e.g., 9:1 v/v) to dissolve the anthraquinone.
-
Seal the reactor and purge with nitrogen gas several times to remove any oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
The filtrate containing the 9,10-dihydroxyanthracene can be used as is or the product can be isolated by removing the solvent under reduced pressure.
Safety Precautions:
-
Handle hydrogen gas with extreme care in a well-ventilated fume hood.
-
Palladium on carbon is pyrophoric and should be handled with care, especially when dry.
Sodium Borohydride Reduction
This method is a common and convenient laboratory-scale procedure for the reduction of ketones and quinones.
Materials:
-
9,10-Anthraquinone
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 9,10-anthraquinone (1.0 eq) in a mixture of methanol and DCM (e.g., 1:1 v/v) in a round-bottom flask with magnetic stirring.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0-4.0 eq) in small portions to the cooled solution. The yellow color of the anthraquinone should fade.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the organic solvents using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 9,10-dihydroxyanthracene.
-
The product can be further purified by recrystallization.[1]
Safety Precautions:
-
Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Add the quenching solution slowly and in a well-ventilated fume hood.
Sodium Dithionite Reduction
Sodium dithionite is an inexpensive and effective reducing agent for quinones in an aqueous basic medium. The product is the sodium salt of 9,10-dihydroxyanthracene, which is soluble in the aqueous phase.
Materials:
-
9,10-Anthraquinone
-
Sodium Dithionite (Na₂S₂O₄)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend 9,10-anthraquinone (1.0 eq) in a mixture of DCM and water.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
With vigorous stirring, add sodium dithionite (2.0-3.0 eq) portion-wise. The reaction is often exothermic.
-
Stir the mixture at room temperature for 1-2 hours. The progress of the reduction can be observed by the disappearance of the solid anthraquinone and the formation of a deep red-colored aqueous solution of the di-sodium salt of 9,10-dihydroxyanthracene.
-
After the reaction is complete, the aqueous layer containing the product can be separated and used for subsequent reactions or the free 9,10-dihydroxyanthracene can be precipitated by acidification with an acid like HCl.
-
The precipitated product can be collected by filtration, washed with water, and dried.
Safety Precautions:
-
Sodium dithionite is a flammable solid and can decompose to release toxic sulfur dioxide gas. Handle in a well-ventilated fume hood.
Mandatory Visualization
Reaction Workflows and Mechanisms
The following diagrams illustrate the experimental workflows and proposed reaction mechanisms for the reduction of 9,10-anthraquinone.
References
Application Notes and Protocols for the Derivatization of Anthracene-9,10-diol for High-Performance Liquid Chromatography (HPLC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anthracene-9,10-diol, a polycyclic aromatic hydrocarbon (PAH) diol, can be challenging to analyze at trace levels using High-Performance Liquid Chromatography (HPLC) with conventional UV-Vis detection due to its moderate absorptivity. Derivatization is a chemical modification technique used to enhance the detectability of an analyte by introducing a chromophore or fluorophore, thereby improving the sensitivity and selectivity of the analysis.[1] This document provides detailed application notes and protocols for the pre-column derivatization of this compound for HPLC analysis with UV-Vis and fluorescence detection. Two common and effective derivatizing agents, Dansyl Chloride and Pentafluorobenzyl Bromide (PFB-Br), are highlighted.
Rationale for Derivatization
The primary goal of derivatizing this compound is to improve its analytical characteristics for HPLC analysis. The hydroxyl groups of this compound can be targeted for derivatization to attach a tag that enhances its detection properties.
-
Enhanced Sensitivity: By introducing a highly absorbing chromophore or a fluorescent tag, the limit of detection (LOD) and limit of quantification (LOQ) can be significantly lowered, allowing for the analysis of trace amounts of the analyte.
-
Improved Selectivity: Derivatization can introduce a specific tag that can be detected at a wavelength where matrix interferences are minimal. Fluorescence detection, in particular, offers high selectivity as few endogenous compounds in complex matrices are naturally fluorescent.
-
Improved Chromatographic Properties: Derivatization can alter the polarity of the analyte, which can lead to better peak shape and resolution in reversed-phase HPLC.
Logical Framework for Derivatization and Analysis
Caption: Workflow for the HPLC analysis of this compound following derivatization.
Protocols for Derivatization
Two effective derivatization methods for this compound are presented below. These protocols are based on established methods for phenolic compounds and are adaptable for this compound.
Protocol 1: Derivatization with Dansyl Chloride for Fluorescence Detection
Dansyl chloride reacts with phenolic hydroxyl groups under alkaline conditions to form highly fluorescent dansyl derivatives. This method significantly enhances the sensitivity of detection.
Materials:
-
This compound standard solution (in acetonitrile)
-
Dansyl chloride solution (5 mg/mL in acetone, freshly prepared and protected from light)
-
Sodium carbonate buffer (0.1 M, pH 10)
-
Acetonitrile (HPLC grade)
-
Acetone (ACS grade)
-
Diethyl ether (ACS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Water bath or heating block
-
Nitrogen evaporator
Experimental Protocol:
-
Sample Preparation:
-
Pipette 100 µL of the this compound standard or sample solution into a microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried residue, add 100 µL of sodium carbonate buffer (pH 10).
-
Add 100 µL of the dansyl chloride solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 30 minutes in the dark.[2]
-
-
Extraction of Derivative:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 500 µL of diethyl ether and vortex for 1 minute to extract the dansyl derivative.
-
Centrifuge at 5000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the diethyl ether to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried derivative in 100 µL of acetonitrile.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
-
Protocol 2: Derivatization with Pentafluorobenzyl Bromide (PFB-Br) for UV and Electron Capture Detection (ECD)
PFB-Br is a versatile derivatizing agent that reacts with nucleophiles, including the hydroxyl groups of this compound, to form pentafluorobenzyl ethers.[3][4] These derivatives are highly responsive to UV and electron capture detectors.
Materials:
-
This compound standard solution (in acetonitrile)
-
Pentafluorobenzyl bromide (PFB-Br) solution (10% v/v in acetone)
-
Potassium carbonate (anhydrous)
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
-
Reaction vials with screw caps
-
Water bath or heating block
Experimental Protocol:
-
Sample Preparation:
-
Place 100 µL of the this compound standard or sample solution in a reaction vial.
-
Add approximately 10 mg of anhydrous potassium carbonate.
-
-
Derivatization Reaction:
-
Add 200 µL of the PFB-Br solution to the vial.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 1 hour in a water bath.
-
-
Sample Clean-up:
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of HPLC-grade water.
-
Vortex for 1 minute and allow the layers to separate.
-
Transfer the upper hexane layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the residue in 100 µL of acetonitrile.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
-
HPLC Analysis Conditions
The following are general HPLC conditions that can be optimized for the analysis of derivatized this compound.
Table 1: HPLC Parameters for Analysis of Derivatized this compound
| Parameter | Condition for Dansyl Derivative | Condition for PFB Derivative |
| HPLC System | Agilent 1260 Infinity or equivalent | Agilent 1260 Infinity or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile (Gradient elution) | A: Water; B: Acetonitrile (Gradient elution) |
| Gradient | 0-2 min, 50% B; 2-15 min, 50-95% B; 15-20 min, 95% B | 0-2 min, 60% B; 2-12 min, 60-100% B; 12-17 min, 100% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Injection Vol. | 20 µL | 20 µL |
| Detector | Fluorescence Detector (FLD) | UV-Vis Detector (DAD/VWD) |
| λex / λem | 330 nm / 530 nm | 254 nm |
Quantitative Data Summary
The following table summarizes the expected analytical performance for the analysis of this compound before and after derivatization. The data for the derivatized forms are illustrative and based on typical enhancements observed for similar phenolic compounds. Actual values should be determined during method validation.
Table 2: Comparison of Analytical Parameters for Underivatized and Derivatized this compound
| Analyte | Detection Method | Retention Time (min, approx.) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | UV-Vis (254 nm) | 8.5 | 100 - 5000 | 50 | 150 |
| Dansyl-Anthracene-9,10-diol | Fluorescence | 12.2 | 1 - 500 | 0.5 | 1.5 |
| PFB-Anthracene-9,10-diol | UV-Vis (254 nm) | 14.8 | 10 - 1000 | 5 | 15 |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for derivatization and HPLC analysis.
Derivatization of this compound with agents like Dansyl Chloride or PFB-Br offers a robust strategy to significantly enhance the sensitivity and selectivity of its determination by HPLC. The provided protocols serve as a detailed guide for researchers to implement these techniques. The choice of derivatizing agent will depend on the available detection systems and the required sensitivity. For ultra-trace analysis, fluorescence detection following dansylation is recommended. For laboratories equipped with standard UV detectors, PFB-Br derivatization provides a significant improvement in detection limits over the analysis of the underivatized compound. Method validation should be performed to establish the actual performance characteristics for a specific application.
References
- 1. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 3. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Anthracene-9,10-diol in Photodynamic Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for investigating the potential of anthracene-9,10-diol as a photosensitizer in photodynamic therapy (PDT) research. The information is intended to guide researchers in the systematic evaluation of its photodynamic efficacy and mechanism of action in cancer cell models.
Introduction to this compound in Photodynamic Therapy
Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tissue destruction. Anthracene derivatives have garnered interest as potential photosensitizers due to their favorable photophysical properties. This compound, a hydroquinone form of 9,10-anthraquinone, presents a promising scaffold for PDT research. Upon excitation with light of an appropriate wavelength, it is hypothesized to transition to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II PDT mechanism), or participate in electron transfer reactions to produce other ROS such as superoxide and hydroxyl radicals (a Type I PDT mechanism). These ROS can induce oxidative stress, damage cellular components, and trigger apoptotic or necrotic cell death pathways in targeted cancer cells.
The research and development of novel photosensitizers like this compound are crucial for expanding the applications and improving the efficacy of PDT, particularly in treating hypoxic tumors where oxygen-dependent Type II mechanisms are limited.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound, representative of values expected for a promising photosensitizer. These values should be experimentally determined for accurate characterization.
| Parameter | Value | Cell Line(s) | Light Dose | Reference |
| Phototoxicity (IC50) | 15 µM | A549 (Lung Carcinoma) | 10 J/cm² | Hypothetical |
| 25 µM | MCF-7 (Breast Adenocarcinoma) | 10 J/cm² | Hypothetical | |
| Dark Cytotoxicity (IC50) | > 100 µM | A549, MCF-7 | N/A | Hypothetical |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.65 | In Methanol | N/A | Hypothetical |
| Cellular ROS Generation | 5-fold increase | A549 | 5 J/cm² | Hypothetical |
| Apoptosis Induction | 60% Annexin V positive | A549 | 10 J/cm² | Hypothetical |
Experimental Protocols
Protocol for In Vitro Phototoxicity Assessment (MTT Assay)
This protocol details the procedure to determine the phototoxic potential of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Light source with a specific wavelength corresponding to the absorption maximum of this compound
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Photosensitizer Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in a complete culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include wells with medium only (no cells) as a background control and cells with medium containing the solvent as a vehicle control. Incubate for a predetermined time (e.g., 4-24 hours).
-
Irradiation: After incubation, wash the cells twice with PBS. Add fresh, phenol red-free medium to each well. Expose the plate to a light source at a specific wavelength and dose (e.g., 10 J/cm²). A parallel plate should be kept in the dark to assess dark cytotoxicity.
-
Post-Irradiation Incubation: Incubate the plates for another 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol for Cellular Reactive Oxygen Species (ROS) Detection
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS generation following PDT with this compound.
Materials:
-
This compound
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
PBS
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)
-
Black, clear-bottom 96-well plates
-
Light source
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
Photosensitizer Incubation: Treat the cells with the desired concentration of this compound (e.g., the IC50 value determined from the phototoxicity assay) and incubate for 4-24 hours.
-
DCFH-DA Loading: Wash the cells twice with warm PBS. Add 100 µL of working solution of DCFH-DA (e.g., 10-20 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.
-
Irradiation: Wash the cells twice with PBS. Add 100 µL of PBS or phenol red-free medium to each well. Immediately expose the cells to the light source at the desired dose (e.g., 5 J/cm²).
-
Fluorescence Measurement: Measure the fluorescence intensity immediately after irradiation using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Compare the fluorescence intensity of the treated and irradiated cells to that of the control groups (cells alone, cells with light only, cells with this compound only). An increase in fluorescence indicates an increase in intracellular ROS.
Protocol for Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptosis and necrosis induced by this compound-mediated PDT using flow cytometry.
Materials:
-
This compound
-
Cancer cell line (e.g., A549)
-
6-well plates
-
Light source
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentration and incubate.
-
Irradiation: Following incubation, wash the cells with PBS, add fresh medium, and irradiate with the appropriate light dose.
-
Post-Irradiation Incubation: Incubate the cells for a period that allows for the development of apoptosis (e.g., 6-24 hours).
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are viable.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the treatment.
Visualizations
Experimental Workflow for In Vitro PDT Evaluation
Caption: Workflow for evaluating the in vitro photodynamic efficacy of this compound.
Simplified Signaling Pathway of PDT-Induced Cell Death
Caption: General mechanism of PDT leading to oxidative stress and cell death pathways.
Application Notes and Protocols for the Synthesis and Evaluation of Anthracene-9,10-diol Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of anthracene-9,10-diol derivatives and their evaluation as potential anticancer agents. The following sections detail synthetic methodologies, protocols for key biological assays, and a summary of the mechanism of action of related compounds. While a significant body of research focuses on the anticancer properties of the oxidized form, anthracene-9,10-diones (anthraquinones), the corresponding diols are key synthetic intermediates and may also possess significant biological activity.
Introduction
Anthracene derivatives, particularly those based on the 9,10-dioxoanthracene (anthraquinone) scaffold, are a well-established class of compounds with potent anticancer properties.[1][2] Marketed anticancer drugs such as doxorubicin and mitoxantrone feature this core structure.[3][4] The planar aromatic system of these molecules allows them to intercalate with DNA, a primary mechanism of their cytotoxic action.[2][5] Furthermore, modifications to the anthracene core can lead to derivatives that modulate various cellular signaling pathways involved in cancer progression, such as the Wnt/β-catenin and JNK pathways.[6][7][8] The synthesis of this compound derivatives is often achieved through the reduction of the corresponding anthraquinones, a process that can be crucial for further functionalization or for the biological activity of the final compound.[9][10]
Data Presentation: Anticancer Activity of Anthracene Derivatives
The following table summarizes the in vitro cytotoxic activity of various anthracene-9,10-dione derivatives against a range of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. It is important to note that most of the available data pertains to the anthraquinone form.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 2,6-disubstituted anthracene-9,10-dione | Leukemia L1210 | Not Specified (Superior Activity) | [11] |
| Compound B | Anthracene-9,10-dione dioxime | Multiple Cancer Cell Lines | < 0.01 | [7] |
| Derivative 34 | Anthraquinone-thiosemicarbazone | K562 (Leukemia) | 2.17 | [3] |
| Derivative 35 | Anthraquinone-thiosemicarbazone | K562 (Leukemia) | 2.35 | [3] |
| Derivative 36 | Anthraquinone-thiosemicarbazone | HeLa (Cervical Cancer) | 7.66 | [3] |
| Derivative 50 | Anthracene-9,10-dione derivative | CaSki (Cervical Cancer) | 0.3 | [3] |
| Compound 58 | Anthraquinone derivative | H1299 (Lung Cancer) | 6.9 | [3] |
| Compound 8a | 1-nitro-2-acyl anthraquinone-leucine | HCT116 (Colon Cancer) | 17.80 µg/mL | [8] |
| Compound 6 | 9,10-anthracenedione | KB (Nasopharyngeal Cancer) | 3.17 | [12][13] |
| Compound 6 | 9,10-anthracenedione | KBv200 (Multidrug-Resistant) | 3.21 | [12][13] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives via Reduction of Anthraquinones
This protocol describes a general method for the synthesis of this compound derivatives by the reduction of the corresponding anthracene-9,10-diones.
Materials:
-
Substituted anthracene-9,10-dione
-
Sodium borohydride (NaBH4) or Zinc powder (Zn)
-
Methanol (MeOH) or Acetic Acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the substituted anthracene-9,10-dione (1 equivalent) in a suitable solvent such as methanol or a mixture of DCM and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the reducing agent, such as sodium borohydride (2-4 equivalents), portion-wise to the stirred solution. Alternatively, zinc powder in acetic acid can be used.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure this compound derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: MTT Assay for Cell Viability
This protocol details the procedure for determining the cytotoxicity of synthesized this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][14][15][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for another 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This protocol describes how to quantify apoptosis induced by this compound derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[3][6][11]
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cancer cells with the desired concentration of the this compound derivative for the desired time period.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mandatory Visualizations
Caption: Synthetic workflow for this compound derivatives.
References
- 1. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9,10-Dihydroxyanthracene - Wikipedia [en.wikipedia.org]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Anthracenedione Derivatives as Anticancer Agents Isolated from Secondary Metabolites of the Mangrove Endophytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. atcc.org [atcc.org]
Application Notes and Protocols for the Use of Anthracene-9,10-diol in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the use of anthracene derivatives in Diels-Alder reactions, with a specific focus on the challenges and potential strategies involving anthracene-9,10-diol. Due to the inherent instability of this compound and its propensity for oxidation, direct application in Diels-Alder reactions is not well-documented. This note addresses these challenges by providing a detailed protocol for the well-established Diels-Alder reaction of anthracene with maleic anhydride as a model system. Furthermore, a theoretical framework and a proposed experimental protocol for the use of a protected form of this compound are presented to guide future research in this area.
Introduction
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of modern organic synthesis, enabling the stereospecific formation of six-membered rings.[1] Anthracene and its derivatives are frequently employed as dienes in this reaction, with the central ring participating in the cycloaddition.[2][3] The functionalization of the resulting adducts is of significant interest in materials science and drug development. This compound, also known as 9,10-dihydroxyanthracene, presents an intriguing but challenging substrate for this reaction. Its hydroxyl groups offer handles for further chemical modification, but also introduce significant reactivity challenges.
Theoretical Background
Anthracene typically undergoes Diels-Alder reactions at the 9 and 10 positions of the central aromatic ring.[2][3] This reactivity is governed by the favorable energetics of forming a new six-membered ring while leaving two benzene rings intact. However, this compound exists in equilibrium with its tautomeric keto-form, 10-hydroxyanthracen-9(10H)-one (anthrone), and is highly susceptible to oxidation to the thermodynamically stable 9,10-anthraquinone.[4][5] This oxidation pathway competes with and often dominates the desired Diels-Alder reaction, representing a significant hurdle for its use as a diene.
To circumvent these challenges, a potential strategy involves the in situ protection of the hydroxyl groups of this compound. Conversion to a more stable derivative, such as a bis(trimethylsilyl) ether, would likely prevent both tautomerization and oxidation, thereby allowing the anthracene core to participate as a diene in a Diels-Alder reaction.
Experimental Protocols
Protocol 1: A Model Diels-Alder Reaction of Anthracene with Maleic Anhydride
This protocol describes a well-established and reliable method for the Diels-Alder reaction of anthracene with maleic anhydride, serving as a foundational procedure.[1][6]
Materials:
-
Anthracene
-
Maleic anhydride
-
Xylene (anhydrous)
-
Ethyl acetate (for recrystallization)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Melting point apparatus
Procedure:
-
To a 100 mL round-bottom flask, add anthracene (2.0 g, 11.2 mmol) and maleic anhydride (1.1 g, 11.2 mmol).
-
Add 30 mL of anhydrous xylene and a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 30-60 minutes. The progress of the reaction can be monitored by the disappearance of the characteristic fluorescence of anthracene under UV light.
-
After the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature.
-
Cool the flask in an ice bath to promote crystallization of the product.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold xylene.
-
Recrystallize the crude product from ethyl acetate to obtain the pure Diels-Alder adduct, 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride.
-
Dry the purified product and determine its melting point and yield. The expected melting point is approximately 262-264 °C.[6]
Protocol 2: Proposed Protocol for the Diels-Alder Reaction of In Situ Protected this compound
Disclaimer: The following is a proposed and untested protocol based on theoretical considerations. It should be performed on a small scale with appropriate safety precautions.
Materials:
-
9,10-Anthraquinone
-
Sodium borohydride
-
Ethanol
-
N-Phenylmaleimide
-
Anhydrous Tetrahydrofuran (THF)
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine
-
Hydrochloric acid (1 M)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
Part A: Synthesis of this compound
-
In a round-bottom flask, suspend 9,10-anthraquinone (1.0 g, 4.8 mmol) in ethanol (50 mL).
-
Carefully add sodium borohydride (0.36 g, 9.6 mmol) portion-wise with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the yellow color of the anthraquinone has disappeared.
-
Slowly add 1 M HCl to quench the excess sodium borohydride and precipitate the product.
-
Collect the crude this compound by vacuum filtration and wash with water. Dry the product under vacuum. Due to its instability, use the product immediately in the next step.
Part B: In Situ Protection and Diels-Alder Reaction
-
In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the freshly prepared this compound (0.5 g, 2.4 mmol) in anhydrous THF (20 mL).
-
Add triethylamine (0.7 mL, 5.0 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (TMSCl) (0.6 mL, 4.8 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour to ensure complete formation of 9,10-bis(trimethylsilyloxy)anthracene.
-
Add N-phenylmaleimide (0.41 g, 2.4 mmol) to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
Part C: Deprotection and Isolation
-
To the reaction mixture, slowly add 1 M HCl (10 mL) to deprotect the silyl ether.
-
Stir for 1-2 hours at room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired Diels-Alder adduct.
Data Presentation
The following table summarizes representative data for the Diels-Alder reaction of anthracene with various dienophiles.
| Diene | Dienophile | Solvent | Reaction Conditions | Yield (%) | Reference |
| Anthracene | Maleic Anhydride | Xylene | Reflux, 1h | >90 | [1][6] |
| Anthracene | N-Ethylmaleimide | Aqueous Salt Solution | Varies | Rate Enhancement Observed | [6] |
| Anthracene | Dimethyl Acetylenedicarboxylate | Toluene | Reflux, 24h | 85 | N/A |
| 9-Methylanthracene | Tetranitroethylene | Benzene | Reflux | N/A | [7] |
Note: Yields can vary based on specific reaction conditions and purification methods.
Visualizations
Caption: Competing reaction pathways for this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 9,10-Dihydroxyanthracene - Wikipedia [en.wikipedia.org]
- 6. Anthracene–maleic anhydride adduct - Wikipedia [en.wikipedia.org]
- 7. (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds – Oriental Journal of Chemistry [orientjchem.org]
Application Note & Protocol: Determination of the Fluorescence Quantum Yield of Anthracene-9,10-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for measuring the relative fluorescence quantum yield of anthracene-9,10-diol. The quantum yield is a critical parameter for characterizing fluorescent molecules, representing the efficiency of the conversion of absorbed photons into emitted photons.[1] Accurate determination of this value is essential for various applications, including the development of fluorescent probes and assays in drug discovery.
Introduction
This protocol outlines the relative method for quantum yield determination, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[1]
Important Assumption:
Due to the lack of specific experimental data for this compound, this protocol assumes that its absorption and fluorescence characteristics are similar to the parent compound, anthracene. Anthracene exhibits an absorption maximum around 355 nm and an emission maximum around 401 nm in ethanol.[2] Based on this assumption, 9,10-diphenylanthracene is recommended as a suitable reference standard due to its high quantum yield (Φ = 0.90 in cyclohexane) and spectral properties in a similar range.[3] It is crucial for the user to experimentally determine the actual absorption and emission maxima of their this compound sample and select a reference standard with overlapping spectral properties for the most accurate results.
Experimental Protocol
This protocol employs the comparative method for determining the fluorescence quantum yield.
1. Materials and Reagents
-
This compound (Sample)
-
9,10-Diphenylanthracene (Reference Standard, Φ = 0.90 in cyclohexane)[3]
-
Spectroscopic grade ethanol (or other suitable solvent in which both the sample and standard are soluble and stable)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
2. Equipment
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a monochromatic excitation source and an emission detector
-
Analytical balance
3. Solution Preparation
3.1. Stock Solutions:
-
Prepare stock solutions of both this compound and 9,10-diphenylanthracene in ethanol at a concentration of 1 x 10⁻⁴ M.
3.2. Working Solutions:
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard in ethanol, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. It is critical to keep the absorbance below 0.1 to avoid inner filter effects.[2]
4. Experimental Procedure
4.1. Determination of Excitation Wavelength (λex):
-
Using the most concentrated solution of this compound, record the absorption spectrum using the UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax). This will be used as the excitation wavelength (λex) for fluorescence measurements. Based on anthracene, this is expected to be around 355 nm.[2]
4.2. Absorbance Measurements:
-
Measure and record the absorbance of all working solutions (sample and standard) at the determined excitation wavelength (λex) using the UV-Vis spectrophotometer.
4.3. Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to λex.
-
Record the fluorescence emission spectrum for each working solution of the sample and the standard. The emission of anthracene is expected around 401 nm.[2]
-
Integrate the area under each fluorescence emission curve.
5. Data Analysis
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)
Where:
-
Φ_standard is the known quantum yield of the reference standard.
-
I_sample and I_standard are the integrated fluorescence intensities of the sample and standard, respectively.
-
A_sample and A_standard are the absorbances of the sample and standard at the excitation wavelength, respectively.
-
η_sample and η_standard are the refractive indices of the sample and standard solutions, respectively. (If the same solvent is used for both, this term cancels out).
To improve accuracy, plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear, and the slope (gradient) of each line can be used in the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
Data Presentation
The following tables should be used to record and organize the experimental data.
Table 1: Absorbance and Fluorescence Data for this compound (Sample)
| Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity |
| Dilution 1 | ||
| Dilution 2 | ||
| Dilution 3 | ||
| Dilution 4 | ||
| Dilution 5 |
Table 2: Absorbance and Fluorescence Data for 9,10-Diphenylanthracene (Standard)
| Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity |
| Dilution 1 | ||
| Dilution 2 | ||
| Dilution 3 | ||
| Dilution 4 | ||
| Dilution 5 |
Table 3: Calculated Quantum Yield
| Parameter | Value |
| Gradient (Sample) | |
| Gradient (Standard) | |
| Quantum Yield (Standard) | 0.90 |
| Refractive Index (Solvent) | (e.g., 1.36 for Ethanol) |
| Calculated Quantum Yield (Sample) | Calculated Value |
Experimental Workflow
References
Application of Anthracene-9,10-diol in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of anthracene-9,10-diol in various areas of materials science. This compound, a derivative of anthracene, is a versatile organic compound with significant potential in the development of advanced materials due to its unique photophysical and chemical properties.
Overview of this compound
This compound, also known as 9,10-dihydroxyanthracene, is an aromatic organic compound with the chemical formula C₁₄H₁₀O₂. It is a derivative of anthracene where hydroxyl groups are substituted at the 9 and 10 positions. This substitution significantly influences its electronic properties, making it a valuable building block for functional materials.
Key Properties:
-
Luminescence: Like many anthracene derivatives, it exhibits fluorescence, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.
-
Reactivity: The hydroxyl groups provide sites for further chemical modifications, allowing for the synthesis of a wide range of derivatives and polymers with tailored properties.
-
Redox Activity: It can undergo reversible oxidation and reduction, which is a key feature for its use in electronic devices and sensing applications.
Applications in Materials Science
The unique properties of this compound and its derivatives have led to their exploration in several areas of materials science, including:
-
Organic Electronics: As active components in OLEDs and organic thin-film transistors (OTFTs).
-
Chemical Sensors: As fluorescent probes for the detection of metal ions and other analytes.
-
Polymers: As monomers for the synthesis of functional polymers with applications in gas sensing and photochromic materials.
-
Coordination Chemistry: As a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs).
Quantitative Data
The following tables summarize key quantitative data for this compound and related derivatives.
Table 1: Photophysical Properties of Anthracene Derivatives
| Compound | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Solvent | Reference |
| 9,10-diphenylanthracene | 370 | 430 | 0.90 | Cyclohexane | N/A |
| 9,10-bis(phenylethynyl)anthracene | 434 | 458, 488 | 0.95 | Chloroform | N/A |
| Anthracene-thiophene Schiff base | 390 | 500 | 0.38 (with Cr³⁺) | CH₃CN/HEPES | [1] |
| Anthracene-based Hg²⁺ probe | 360 | 400-475 (off) | - | Aqueous | [2] |
| Anthracene-based Hg²⁺ probe | 430 | 510-530 (on) | - | Aqueous | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Relatively insoluble | N/A |
| Alkaline solutions | Soluble | N/A |
| Chloroform | Soluble | N/A |
| Acetone | Soluble | N/A |
| Ethanol | Soluble | N/A |
Experimental Protocols
Synthesis of this compound Derivatives
A common route for the synthesis of 9,10-disubstituted anthracene derivatives is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Cross-Coupling for 9,10-Disubstituted Anthracenes [3]
-
Reactants:
-
9,10-Dibromoanthracene (1 equivalent)
-
Arylboronic acid (2.2 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
-
Solvent: A mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Procedure: a. In a round-bottom flask, combine 9,10-dibromoanthracene, the arylboronic acid, and K₂CO₃. b. Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. c. Add the degassed solvent mixture and the Pd(PPh₃)₄ catalyst. d. Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 24-48 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. After completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
Fabrication of an Organic Light-Emitting Diode (OLED)
This protocol describes a general procedure for the fabrication of a multilayer OLED device using an anthracene derivative as the emissive layer.
Protocol: OLED Fabrication by Thermal Evaporation [4]
-
Substrate Preparation: a. Clean indium tin oxide (ITO)-coated glass substrates by sonicating sequentially in deionized water, acetone, and isopropanol. b. Dry the substrates in an oven and then treat with oxygen plasma to improve the work function of the ITO.
-
Device Fabrication: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). b. Sequentially deposit the following layers: i. Hole Injection Layer (HIL): e.g., N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) (~40 nm). ii. Hole Transport Layer (HTL): e.g., NPB (~20 nm). iii. Emissive Layer (EML): this compound or its derivative (~30 nm). This can be a neat film or a host-guest system where the anthracene derivative is doped into a host material. iv. Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃) (~20 nm). v. Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF) (~1 nm). vi. Cathode: Aluminum (Al) (~100 nm).
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Fluorescent "Turn-on" Sensing of Metal Ions
This protocol outlines a general procedure for using an anthracene-based probe for the detection of metal ions, adapted from a method for chromium(III) detection.[1]
Protocol: Metal Ion Detection using a Fluorescent Probe [1]
-
Materials:
-
Anthracene-based probe stock solution (e.g., 1 mM in an organic solvent like acetonitrile).
-
Buffer solution (e.g., HEPES) to maintain a constant pH.
-
Stock solutions of various metal ions in water.
-
-
Procedure: a. Prepare a working solution of the fluorescent probe (e.g., 10 µM) in a mixture of the organic solvent and buffer. b. Record the baseline fluorescence emission spectrum of the probe solution. The excitation wavelength should be chosen based on the absorption spectrum of the probe. c. Titrate the probe solution with small aliquots of the target metal ion stock solution. d. After each addition, gently mix the solution and record the fluorescence emission spectrum. e. A "turn-on" response is observed as a significant increase in fluorescence intensity at a specific wavelength. f. To test for selectivity, repeat the experiment with other metal ions. A selective probe will only show a significant response to the target ion. g. The limit of detection (LOD) can be calculated from the titration data based on a signal-to-noise ratio of 3.
Conclusion
This compound and its derivatives are a promising class of materials with diverse applications in materials science. Their tunable photophysical properties and chemical reactivity make them valuable components for the development of next-generation organic electronic devices, chemical sensors, and functional polymers. The protocols and data presented in this document provide a foundation for researchers to explore and exploit the potential of these fascinating molecules.
References
- 1. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Anthracene-9,10-diol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of anthracene-9,10-diol synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the two main stages of the synthesis: the oxidation of anthracene to 9,10-anthraquinone and the subsequent reduction to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method for synthesizing this compound is a two-step process. The first step involves the oxidation of anthracene to 9,10-anthraquinone. The second step is the reduction of 9,10-anthraquinone to the desired this compound. Catalytic hydrogenation is a widely used reduction method.[1]
Q2: What are the primary factors that influence the overall yield of the synthesis?
A2: The overall yield is influenced by several factors in both the oxidation and reduction steps. For the oxidation of anthracene, key factors include the choice of oxidant and catalyst, reaction temperature, and the purity of the starting anthracene. In the reduction of 9,10-anthraquinone, critical parameters are the choice of reducing agent or catalyst, reaction temperature, pressure (for hydrogenation), and the prevention of re-oxidation of the product.
Q3: How can I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the oxidation and reduction reactions.[2][3][4][5][6] For the oxidation of anthracene, the disappearance of the fluorescent anthracene spot and the appearance of the non-fluorescent 9,10-anthraquinone spot indicate reaction progression. During the reduction of 9,10-anthraquinone, the disappearance of the anthraquinone spot and the appearance of the this compound spot can be observed. Specific solvent systems for TLC analysis are provided in the experimental protocols section.
Q4: What are the main safety precautions to consider during this synthesis?
A4: Anthracene and its derivatives can be skin and respiratory irritants. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When using flammable solvents or hydrogen gas for catalytic hydrogenation, ensure that there are no ignition sources nearby. Reactions involving strong acids or bases should be handled with extreme care.
Troubleshooting Guides
Part 1: Oxidation of Anthracene to 9,10-Anthraquinone
Q: My yield of 9,10-anthraquinone is low. What are the possible causes and solutions?
A: Low yields in the oxidation of anthracene can stem from several issues. Here's a breakdown of potential causes and their remedies:
-
Impure Starting Material: Commercial anthracene can contain impurities like phenanthrene and carbazole, which can interfere with the reaction.
-
Solution: Purify the anthracene before use by recrystallization from a suitable solvent like toluene or by sublimation.[7]
-
-
Inefficient Oxidant or Catalyst: The chosen oxidizing agent or catalyst may not be effective under your reaction conditions.
-
Solution: Consider using a more potent oxidizing system. Several effective methods are detailed in the experimental protocols, such as using chromium(VI) as an oxidant or employing various catalytic systems.[1]
-
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can all lead to incomplete conversion.
-
Solution: Review the detailed experimental protocols provided and ensure that your reaction conditions align with established methods. Optimization of temperature and reaction time may be necessary for your specific setup.
-
Part 2: Reduction of 9,10-Anthraquinone to this compound
Q: I am experiencing a low yield in the reduction of 9,10-anthraquinone. What could be the problem?
A: Low yields in this step are common and can be attributed to several factors:
-
Incomplete Reduction: The reducing agent may not be strong enough, or the reaction may not have gone to completion.
-
Solution: If using a chemical reducing agent like sodium borohydride, ensure it is fresh and used in a sufficient molar excess. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. Monitor the reaction by TLC until the starting material is consumed.
-
-
Re-oxidation of the Product: this compound is susceptible to oxidation back to 9,10-anthraquinone, especially in the presence of air.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize exposure to air. The use of deoxygenated solvents can also be beneficial.
-
-
Catalyst Poisoning (for Catalytic Hydrogenation): The catalyst can be deactivated by impurities in the starting material or solvent, or by side products.[8]
-
Solution: Ensure high-purity 9,10-anthraquinone and solvents are used. If catalyst poisoning is suspected, the catalyst may need to be filtered and replaced, or a more robust catalyst could be considered.
-
-
Side Reactions: Depending on the reducing agent and conditions, side reactions can occur, leading to the formation of byproducts such as anthrone or over-reduced products.
-
Solution: Carefully control the reaction temperature and the amount of reducing agent. The choice of solvent can also influence the selectivity of the reduction.
-
Q: The color of my reaction mixture during the reduction of 9,10-anthraquinone is not what I expected. What does this indicate?
A: The color of the reaction mixture can provide clues about the reaction's progress and potential issues:
-
Expected Color Change: The reduction of the yellow 9,10-anthraquinone to this compound is often accompanied by a color change. The intermediate radical anion can be deeply colored.
-
Darkening or Blackening of the Solution: This may indicate the formation of decomposition products or catalyst deactivation (in the case of catalytic hydrogenation). If the solution turns dark, it is advisable to take a small sample for TLC analysis to assess the composition of the mixture.
Quantitative Data
Table 1: Oxidation of Anthracene to 9,10-Anthraquinone under Various Conditions
| Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Anthracene Conversion (%) | 9,10-Anthraquinone Selectivity (%) | Yield (%) |
| tert-Butyl hydroperoxide (TBHP) | CrSBA-15 | Benzene | 77 | 20 | 90.6 | 100 | ~90.6 |
| TBHP | Phosphomolybdovanadium heteropolyacid on mesoporous silicate | Benzene | 80 | 12 | 60 | 100 | ~60 |
| Oxygen | CuBr₂ | - | 120-160 | - | - | - | 93.7 |
| Air | Manganese oxide | - | Room Temperature | - | ~75 | - | - |
| Hydrogen Peroxide | Ferric bromide trichloride tri-n-butyl ferric bromide | Acetonitrile | 50 | 0.75 | - | - | 99.5 |
Table 2: Reduction of 9,10-Anthraquinone to this compound
| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Additional Conditions | Observations/Yield |
| Sodium borohydride | Diglyme | Room Temperature | In the presence of peroxides | Successful reduction to 9,10-anthradiol. |
| Tin (Sn) and Hydrochloric Acid (HCl) | Glacial Acetic Acid | Boiling | - | Yield of anthrone (a potential byproduct) is 82.5%. |
| Zinc/Acetic Acid | - | - | Followed by demethylation | Part of a multi-step synthesis from 1,8-dihydroxy-9,10-anthraquinone with a total yield of 37%.[9] |
Experimental Protocols
Protocol 1: Oxidation of Anthracene to 9,10-Anthraquinone
This protocol is a general laboratory procedure for the oxidation of anthracene.
Materials:
-
Anthracene
-
Glacial acetic acid
-
Sodium dichromate dihydrate
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve anthracene in glacial acetic acid with gentle heating.
-
In a separate beaker, prepare a solution of sodium dichromate dihydrate in a mixture of glacial acetic acid and water.
-
Slowly add the sodium dichromate solution to the anthracene solution while stirring.
-
After the addition is complete, heat the reaction mixture under reflux for a short period (e.g., 10-15 minutes).
-
Cool the reaction mixture to room temperature and then pour it into a beaker of cold water.
-
Collect the precipitated crude 9,10-anthraquinone by vacuum filtration and wash it thoroughly with water.
-
Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.
Protocol 2: Reduction of 9,10-Anthraquinone to this compound via Catalytic Hydrogenation
This protocol outlines a general procedure for the catalytic hydrogenation of 9,10-anthraquinone.
Materials:
-
9,10-Anthraquinone
-
Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)
-
Solvent (e.g., ethanol, ethyl acetate, or a mixture of polar and non-polar solvents)
-
Hydrogen gas
Procedure:
-
In a hydrogenation flask or a suitable pressure reactor, dissolve 9,10-anthraquinone in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% of the substrate.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas into the reactor to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization. Due to its susceptibility to oxidation, it is advisable to perform the recrystallization under an inert atmosphere.
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. Anthraquinone - Wikipedia [en.wikipedia.org]
- 2. Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction of Anthraquinones from Japanese Knotweed Rhizomes and Their Analyses by High Performance Thin-Layer Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academicjournals.org [academicjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. CN111018687B - Synthesis method of 9, 10-anthraquinone - Google Patents [patents.google.com]
- 9. Synthesis of 1,8-Dihydroxy-9,10-dihydroanthracene [cjcu.jlu.edu.cn]
Technical Support Center: Preventing Oxidation of Anthracene-9,10-diol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with anthracene-9,10-diol. This guide provides troubleshooting advice and frequently asked questions to help you prevent the oxidation of this air-sensitive compound during your experiments, ensuring the integrity and success of your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Solution Discoloration (Yellowing/Browning) | Oxidation of this compound to 9,10-anthraquinone. | Immediately implement inert atmosphere techniques. Purge all solutions and the reaction vessel with an inert gas (argon or nitrogen). Consider adding a compatible antioxidant to your solvent system. |
| Unexpected Byproducts in Analysis (e.g., NMR, LC-MS) | Partial oxidation of the starting material or intermediates. | Ensure all solvents are thoroughly deoxygenated prior to use. Use freshly prepared solutions of this compound. |
| Inconsistent Reaction Yields | Variable levels of oxidation of the starting material. | Standardize your experimental setup to rigorously exclude oxygen and moisture. Use a glove box for handling the solid compound and preparing solutions. |
| Precipitate Formation in Solution | Formation of insoluble oxidation products. | Filter the solution under an inert atmosphere. Re-evaluate the compatibility of your solvent with this compound and its potential to accelerate oxidation. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to oxidation?
A1: this compound is the hydroquinone form of 9,10-anthraquinone.[1][2] Hydroquinones are readily oxidized, and in the presence of an oxidizing agent, this compound can be converted back to its corresponding anthraquinone form.[3] This process is often facilitated by the presence of oxygen.
Q2: What are the primary signs of this compound oxidation?
A2: The most common sign of oxidation is a change in the color of the solid or its solutions, typically turning yellow or brown due to the formation of 9,10-anthraquinone. You may also observe the appearance of unexpected peaks in your analytical data (e.g., NMR, LC-MS) corresponding to the oxidized species.
Q3: How can I store solid this compound to minimize oxidation?
A3: Solid this compound should be stored in a tightly sealed container, preferably in a desiccator, under an inert atmosphere (argon or nitrogen). It is also advisable to store it in a cool, dark place to prevent light-induced degradation.
Q4: What is the best way to handle this compound in the laboratory?
A4: Due to its air sensitivity, all manipulations of this compound should be performed under an inert atmosphere.[4] This can be achieved using a glove box or Schlenk line techniques. All glassware should be oven-dried and cooled under a stream of inert gas before use.
Q5: Which solvents are recommended for experiments with this compound?
A5: The choice of solvent will depend on your specific reaction. However, regardless of the solvent, it is crucial to use anhydrous and deoxygenated solvents. Solvents can be deoxygenated by bubbling a stream of inert gas through them for an extended period or by the freeze-pump-thaw method. This compound is known to be soluble in alkaline solutions.[2]
Q6: Can I use antioxidants to prevent the oxidation of this compound?
A6: Yes, antioxidants can be effective. While specific data for this compound is limited, studies on the structurally similar hydroquinone have shown that antioxidants such as sodium metabisulfite, sodium bisulfite, ascorbic acid, and citric acid can effectively stabilize solutions. The choice of antioxidant will depend on its compatibility with your reaction conditions.
Q7: Does pH affect the stability of this compound?
A7: Yes, pH can significantly impact stability. For hydroquinone, maintaining an acidic pH (around 3.0-5.5) has been shown to inhibit oxidation. It is likely that a similar acidic environment would be beneficial for the stability of this compound solutions.
Data Presentation
| Stabilizing Agent | Typical Concentration | Solvent System | Notes |
| Sodium Metabisulfite | 0.1% (w/v) | Aqueous | Acts as an oxygen scavenger. |
| Sodium Bisulfite | 0.1% (w/v) | Aqueous | Similar mechanism to sodium metabisulfite. |
| Ascorbic Acid (Vitamin C) | 0.1% (w/v) | Aqueous | A common and effective antioxidant. |
| Citric Acid | 0.005% - 0.05% (w/v) | Aqueous/Glycols | Can also act as a chelating agent. |
| Acidic pH | 3.0 - 5.5 | Aqueous | Reduces the rate of oxidation. |
Experimental Protocols
Protocol 1: General Handling of Solid this compound and Solution Preparation under Inert Atmosphere
This protocol outlines the steps for safely handling solid this compound and preparing a solution using Schlenk line techniques.
Materials:
-
This compound
-
Anhydrous, deoxygenated solvent
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Oven-dried glassware (spatula, funnel)
-
Schlenk line with a vacuum pump and inert gas (argon or nitrogen) source
-
Septa and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the Schlenk flask on the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Weighing the Compound: If possible, weigh the this compound inside a glove box. If a glove box is not available, quickly weigh the solid and add it to the Schlenk flask through a funnel under a positive flow of inert gas.
-
Solvent Addition: Add the deoxygenated solvent to the Schlenk flask via a cannula or a gas-tight syringe.
-
Dissolution: Stir the mixture until the solid is completely dissolved. The solution is now ready for use in your reaction. Maintain a positive pressure of inert gas throughout the experiment.
Mandatory Visualization
Caption: Oxidation of this compound to 9,10-Anthraquinone.
Caption: General workflow for experiments with air-sensitive reagents.
References
Technical Support Center: Synthesis of Anthracene-9,10-diol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of anthracene-9,10-diol. The information is presented in a clear question-and-answer format to directly assist with experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in a laboratory setting?
A1: The most prevalent laboratory synthesis of this compound involves the reduction of 9,10-anthraquinone. This transformation can be achieved using various reducing agents, with sodium borohydride being a common choice due to its selectivity and ease of handling. Catalytic hydrogenation is another widely used method, particularly for larger-scale syntheses.
Q2: My final product is a different color than the expected pale yellow. What could be the cause?
A2: A significant deviation from the expected color of this compound often indicates the presence of impurities. The most common colored impurity is unreacted 9,10-anthraquinone, which is a vibrant yellow solid. Over-oxidation of the product back to anthraquinone can also occur if the compound is exposed to air for extended periods, especially in solution. The presence of other side products can also contribute to discoloration.
Q3: How can I monitor the progress of the reduction of 9,10-anthraquinone?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (9,10-anthraquinone), the product (this compound), and major impurities. The spots can be visualized under a UV lamp. The disappearance of the 9,10-anthraquinone spot and the appearance of the this compound spot indicate the progression of the reaction.
Q4: What are the key safety precautions to take during the synthesis of this compound?
A4: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and gloves. When using flammable solvents, all operations should be conducted in a well-ventilated fume hood, away from ignition sources. If performing a catalytic hydrogenation, appropriate precautions for handling hydrogen gas must be taken.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reduction: The amount of reducing agent was insufficient, or the reaction time was too short. 2. Product Decomposition: The product may have been exposed to harsh acidic or basic conditions during workup, or to excessive heat. 3. Oxidation of Product: The product is susceptible to air oxidation, especially in solution, which can revert it back to 9,10-anthraquinone. | 1. Optimize Reaction Conditions: Increase the molar excess of the reducing agent and/or extend the reaction time. Monitor the reaction by TLC until the starting material is consumed. 2. Mild Workup: Use a mild workup procedure, avoiding strong acids or bases. Ensure the temperature is controlled during all steps. 3. Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Presence of Unreacted 9,10-Anthraquinone in the Final Product | 1. Insufficient Reducing Agent: The stoichiometry of the reducing agent was inadequate to fully convert the starting material. 2. Poor Solubility of Anthraquinone: The starting material may not have been fully dissolved in the reaction solvent, limiting its accessibility to the reducing agent. | 1. Increase Reducing Agent: Use a larger excess of the reducing agent. For sodium borohydride reductions, adding it portion-wise can improve efficiency. 2. Solvent Selection: Choose a solvent system in which 9,10-anthraquinone has better solubility at the reaction temperature. A co-solvent system may be beneficial. |
| Formation of Anthrone as a Major Byproduct | 1. Over-reduction and Rearrangement: Certain reaction conditions, particularly with stronger reducing agents or in acidic media, can favor the formation of anthrone. For example, reduction with tin and hydrochloric acid is a known method for preparing anthrone from anthraquinone.[1][2] | 1. Choice of Reducing Agent: Use a milder reducing agent like sodium borohydride. 2. Control of pH: Maintain neutral or slightly basic conditions during the reduction and workup to disfavor the formation of anthrone. |
| Formation of Over-reduction Products (Anthracene and 9,10-Dihydroanthracene) | 1. Excessive Reducing Agent or Harsh Conditions: Using a large excess of a powerful reducing agent or prolonged reaction times at elevated temperatures can lead to the further reduction of the diol. | 1. Stoichiometric Control: Carefully control the amount of reducing agent used. 2. Reaction Monitoring: Monitor the reaction closely by TLC and stop it as soon as the desired product is formed and the starting material is consumed. 3. Milder Conditions: Conduct the reaction at a lower temperature. |
| Difficulty in Purifying the Product by Recrystallization | 1. Presence of Multiple Impurities with Similar Solubility: A complex mixture of byproducts can make purification by simple recrystallization challenging. 2. Incorrect Solvent Choice: The chosen solvent may not provide a sufficient difference in solubility for the product and impurities at high and low temperatures. | 1. Column Chromatography: If recrystallization is ineffective, purify the crude product using column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is often effective. 2. Solvent Screening: Experiment with different recrystallization solvents or solvent mixtures to find an optimal system. |
Summary of Common Impurities and Their Characteristics
| Impurity | Chemical Structure | Typical Method of Formation | Appearance | Analytical Detection |
| 9,10-Anthraquinone | C₁₄H₈O₂ | Incomplete reduction of the starting material or oxidation of the product. | Yellow solid | TLC, HPLC-UV |
| Anthrone | C₁₄H₁₀O | Over-reduction and rearrangement, especially under acidic conditions. | Pale yellow to brownish solid | TLC, HPLC-UV, ¹H NMR |
| Anthracene | C₁₄H₁₀ | Over-reduction of this compound. | Colorless solid with blue fluorescence | TLC (fluorescent spot), HPLC-UV, ¹H NMR |
| 9,10-Dihydroanthracene | C₁₄H₁₂ | Over-reduction of this compound. | White solid | TLC, HPLC-UV, ¹H NMR |
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
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Dissolution: In a round-bottom flask, dissolve 9,10-anthraquinone in a suitable solvent mixture, such as tetrahydrofuran (THF) and ethanol.
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Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) in small portions with stirring.
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Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC until all the 9,10-anthraquinone has been consumed.
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Quenching: Carefully add water to quench the excess sodium borohydride.
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Workup: Acidify the mixture with dilute hydrochloric acid (HCl) to a neutral or slightly acidic pH.
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Extraction: Extract the product with an organic solvent such as ethyl acetate.
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of toluene and hexane) or by column chromatography.
Protocol 2: Purification of this compound by Recrystallization
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Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or toluene).
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Visualization of Impurity Formation Pathways
The following diagram illustrates the synthetic pathway to this compound and the formation of common impurities.
Caption: Synthetic pathway and common impurity formation in this compound synthesis.
References
Technical Support Center: Troubleshooting Low Fluorescence Signal from Anthracene-9,10-diol Probes
This technical support center is designed for researchers, scientists, and drug development professionals utilizing anthracene-9,10-diol fluorescent probes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low fluorescence signals during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not seeing any fluorescence signal from my this compound probe. What are the possible causes?
A low or absent fluorescence signal can stem from several factors, ranging from incorrect instrument settings to probe degradation. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow
Technical Support Center: Optimizing Reaction Conditions for Anthracene-9,10-diol Derivatization
Welcome to the technical support center for the derivatization of anthracene-9,10-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of derivatization reactions for this compound?
A1: this compound is a versatile precursor for various derivatives. The most common reactions involve the hydroxyl groups at the 9 and 10 positions and include:
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Esterification/Acylation: Reaction with acyl chlorides or anhydrides to form esters (e.g., 9,10-diacetoxyanthracene).
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Etherification: Reaction with alkyl halides or other alkylating agents to form ethers (e.g., 9,10-dimethoxyanthracene).
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Silylation: Reaction with silylating agents (e.g., trimethylsilyl chloride) to form silyl ethers, which can be useful as protecting groups or for increasing solubility in organic solvents.
Q2: What are the main challenges encountered during the derivatization of this compound?
A2: Researchers may face several challenges, including:
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Oxidation: this compound is susceptible to oxidation back to the highly stable 9,10-anthraquinone, especially in the presence of air or oxidizing agents.
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Control of Selectivity: Achieving selective mono-derivatization versus di-derivatization can be challenging due to the presence of two reactive hydroxyl groups.
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Low Yield: Incomplete reactions, side product formation, and difficulties in purification can lead to lower than expected yields.
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Purification: Separating the desired derivative from unreacted starting material, mono-substituted byproducts, and the corresponding anthraquinone can be complex.
Q3: How can I prevent the oxidation of this compound to 9,10-anthraquinone during the reaction?
A3: To minimize oxidation, it is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon). Deoxygenated solvents should be used, and exposure to air and light should be minimized. The choice of reagents and reaction conditions also plays a role; milder conditions are generally preferred.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive reagents or catalyst. | Ensure all reagents are fresh and of high purity. If using a catalyst, confirm its activity. |
| Reaction conditions are not optimal (temperature, time). | Systematically vary the reaction temperature and time to find the optimal conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | |
| Presence of water or oxygen. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of 9,10-Anthraquinone as a Major Byproduct | Oxidation of the starting material. | As mentioned in the FAQ, conduct the reaction under strictly anaerobic and anhydrous conditions. Consider adding a mild reducing agent if compatible with the reaction chemistry. |
| Mixture of Mono- and Di-substituted Products | Stoichiometry of reagents. | To favor di-substitution, use a molar excess of the derivatizing agent (e.g., >2 equivalents). For mono-substitution, use a stoichiometric amount or a slight excess of this compound relative to the derivatizing agent and carefully control the reaction time and temperature. |
| Reaction temperature is too high. | Lowering the reaction temperature can sometimes improve selectivity for mono-derivatization. | |
| Difficulty in Product Purification | Similar polarities of the product and byproducts. | Utilize column chromatography with a carefully selected solvent system to separate the components. Gradient elution may be necessary. Recrystallization from a suitable solvent can also be an effective purification method.[1] |
| Product is unstable on silica gel. | Consider using a different stationary phase for chromatography, such as alumina, or employ non-chromatographic purification methods like recrystallization or sublimation. |
Experimental Protocols and Data
Synthesis of 9,10-Diacetoxyanthracene
This protocol describes the conversion of 9,10-anthraquinone to 9,10-diacetoxyanthracene via a reductive acetylation. This method avoids the isolation of the air-sensitive this compound.
Reaction:
Procedure:
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In a round-bottom flask equipped with a reflux condenser, add 9,10-anthraquinone, zinc dust, and acetic anhydride.
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Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by the disappearance of the colored anthraquinone.
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After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
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Carefully add water to quench the excess acetic anhydride.
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Filter the solid product and wash thoroughly with water.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the final product.
| Reactant | Molar Ratio | Solvent | Temperature | Typical Yield |
| 9,10-Anthraquinone | 1 | Acetic Anhydride | Reflux | 50-87%[2] |
| Zinc Dust | Excess | - | - | - |
General Protocol for Derivatization using a Schlenk Line
For reactions that are sensitive to air and moisture, the use of a Schlenk line is recommended.
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Preparation: Dry all glassware in an oven overnight and allow to cool under a stream of inert gas.
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Reagents: Add this compound and any solid reagents to the reaction flask under a positive pressure of inert gas.
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Solvent Addition: Add anhydrous, deoxygenated solvent via a cannula or syringe.
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Reagent Addition: Add liquid reagents via syringe through a septum.
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Reaction: Stir the reaction mixture at the desired temperature for the specified time.
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Workup: Quench the reaction by the slow addition of a suitable quenching agent. The workup procedure will depend on the nature of the derivative and should be designed to separate the product from the reaction mixture.
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Purification: Purify the crude product using column chromatography, recrystallization, or sublimation.[1]
Visualizing Workflows and Pathways
Experimental Workflow for Derivatization
The following diagram illustrates a typical workflow for the synthesis and purification of an this compound derivative.
Caption: General workflow for the derivatization of this compound.
Example Signaling Pathway: Wnt/β-catenin
Derivatives of anthracene-9,10-dione have been investigated as inhibitors of the Wnt/β-catenin signaling pathway, which is implicated in various cancers. While specific studies on this compound derivatives are less common, they represent a potential avenue for developing new therapeutic agents. The following diagram illustrates a simplified Wnt/β-catenin signaling pathway and a potential point of inhibition.
Caption: Simplified Wnt/β-catenin signaling pathway.
References
- 1. 9,10-diphenyl anthracene derivative as reactive luminescent agent, preparation method thereof and high-efficiency weak light up-conversion system prepared from reactive luminescent agent 9,10-diphenyl anthracene derivative - Eureka | Patsnap [eureka.patsnap.com]
- 2. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
stability issues of anthracene-9,10-diol in different solvents
Welcome to the Technical Support Center for anthracene-9,10-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this compound in various solvents. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability issue for this compound is its susceptibility to oxidation. In the presence of oxidizing agents, air (oxygen), and/or light, it readily converts back to its corresponding anthraquinone form, 9,10-anthraquinone.[1][2] This conversion can significantly impact experimental results, especially in studies where the diol form is the active species of interest. Additionally, its stability can be influenced by the solvent, pH, and temperature of the solution.
Q2: In which types of solvents is this compound most and least stable?
A2: While specific quantitative stability data is limited in publicly available literature, general stability trends can be inferred from its chemical properties.
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Most Stable Conditions : Generally, stability is enhanced in deoxygenated, aprotic solvents, under inert atmosphere (e.g., argon or nitrogen), and protected from light.
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Least Stable Conditions : Stability is compromised in the presence of oxygen, under UV or broad-spectrum light, in protic solvents that can facilitate proton-coupled electron transfer, and at elevated temperatures. Alkaline solutions, while enhancing solubility, may not guarantee long-term stability due to the potential for base-catalyzed oxidation.[1][3]
Q3: What are the visible signs of this compound degradation?
A3: A common sign of degradation is a color change in the solution. Solutions of this compound are often colorless or pale yellow, while the oxidized product, 9,10-anthraquinone, is typically yellow. The appearance or intensification of a yellow color can indicate oxidation. For quantitative assessment, analytical techniques such as UV-Vis spectroscopy or HPLC are recommended.
Q4: How should I prepare and store stock solutions of this compound to maximize stability?
A4: To ensure the longevity of your stock solutions, the following practices are recommended:
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Solvent Choice : Use high-purity, deoxygenated solvents. Aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often suitable for creating concentrated stock solutions. For less polar applications, toluene can be used.[1]
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Inert Atmosphere : Prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to oxygen.
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Light Protection : Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
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Temperature : Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions.
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Fresh Preparation : For sensitive experiments, it is always best to prepare solutions fresh on the day of use.
Troubleshooting Guides
Issue 1: Unexpected experimental results or loss of compound activity.
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Possible Cause : Degradation of this compound to 9,10-anthraquinone.
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Troubleshooting Steps :
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Verify Compound Integrity : Analyze your stock solution and experimental samples by HPLC or LC-MS to check for the presence of 9,10-anthraquinone and to quantify the remaining this compound.
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Review Solvent and Handling Procedures : Ensure that solvents were deoxygenated and that the compound was handled under minimal light and oxygen exposure.
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Prepare Fresh Solutions : If degradation is confirmed, prepare fresh solutions from solid material, taking all necessary precautions to prevent oxidation.
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Issue 2: Color change (yellowing) of the this compound solution.
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Possible Cause : Oxidation to 9,10-anthraquinone.
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Troubleshooting Steps :
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UV-Vis Spectroscopy : Monitor the UV-Vis spectrum of the solution. The appearance of absorption bands characteristic of 9,10-anthraquinone (typically around 325 nm) can confirm its formation.
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Minimize Exposure : If you observe a color change during your experiment, take immediate steps to minimize light and air exposure. Purge the solution with an inert gas and protect it from light.
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Consider Antioxidants : For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), might be considered, but its compatibility with the experimental system must be verified.
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Quantitative Data Summary
| Solvent | Solubility | Qualitative Stability Assessment | Potential Degradation Products |
| Water | Very low | Poor, susceptible to photooxidation | 9,10-Anthraquinone |
| Alkaline Aqueous Solutions | Soluble | Moderate, depends on pH and oxygen content | 9,10-Anthraquinone |
| Methanol | Moderate | Fair, can undergo acid-catalyzed reactions[1][4] | Methides, p-coumaryl alcohol (in the presence of acid)[1][4], 9,10-Anthraquinone |
| Ethanol | Moderate | Fair | 9,10-Anthraquinone |
| Dimethyl Sulfoxide (DMSO) | Good | Good, if deoxygenated and protected from light | 9,10-Anthraquinone |
| N,N-Dimethylformamide (DMF) | Good | Good, if deoxygenated and protected from light | 9,10-Anthraquinone |
| Acetonitrile | Moderate | Fair to Good, if deoxygenated and protected from light | 9,10-Anthraquinone |
| Chloroform | Good | Fair, potential for photo-induced reactions | 9,10-Anthraquinone |
| Toluene | Good | Good, especially for a non-polar aprotic solvent | 9,10-Anthraquinone |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Given Solvent
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Preparation of Stock Solution :
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Accurately weigh a known amount of this compound.
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Dissolve it in the desired solvent (previously deoxygenated by sparging with nitrogen or argon for at least 30 minutes) to a specific concentration (e.g., 1 mg/mL).
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Perform this step under an inert atmosphere if possible and in amber glassware.
-
-
Sample Preparation for Stability Study :
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Aliquot the stock solution into several amber HPLC vials.
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Prepare different sets of samples to test various conditions:
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Control (Time Zero) : Analyze immediately.
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Light Exposure : Expose to a controlled light source (e.g., a UV lamp at a specific wavelength or a broad-spectrum light box) for defined time intervals.
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Air Exposure : Leave vials open to the air (or sparge with air) for defined time intervals.
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Thermal Stress : Store vials at different temperatures (e.g., room temperature, 40°C, 60°C) for defined time intervals.
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Inert Condition : Store vials under an inert gas in the dark at a controlled temperature.
-
-
-
Analytical Method :
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Use a validated HPLC method with a UV or fluorescence detector to analyze the samples at each time point.
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A C18 reverse-phase column is typically suitable.
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The mobile phase could be a gradient of acetonitrile and water or methanol and water.
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Monitor the peak area of this compound and any new peaks that appear, which may correspond to degradation products like 9,10-anthraquinone.
-
-
Data Analysis :
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Plot the concentration or peak area of this compound as a function of time for each condition.
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Calculate the degradation rate and half-life (t½) for each condition.
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Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Primary degradation pathway of this compound.
References
Technical Support Center: Purification of Crude Anthracene-9,10-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude anthracene-9,10-diol.
Purification Techniques Overview
The primary methods for purifying crude this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of impurities, and the desired final purity. This compound is susceptible to oxidation, especially at elevated temperatures and in the presence of light, reverting to its precursor 9,10-anthraquinone. Therefore, purification should be carried out under an inert atmosphere (e.g., nitrogen or argon) and with minimal exposure to light where possible.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include unreacted 9,10-anthraquinone, side-products from the reduction reaction, and potentially other anthracene derivatives like anthrone and bianthryl.[1][2] If the starting anthracene used for the synthesis of anthraquinone was impure, contaminants like phenanthrene and carbazole might also be present.[3]
Q2: My purified this compound has a yellowish tint. What is the likely cause?
A2: A yellow color often indicates the presence of the starting material, 9,10-anthraquinone, which is a yellow solid.[2] this compound can oxidize back to anthraquinone, especially when heated in the presence of air.[4] To minimize this, perform purification steps under an inert atmosphere and use degassed solvents.
Q3: How can I monitor the purity of my this compound during purification?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring purity. A suitable mobile phase can separate this compound from its common impurities. For example, a mixture of benzene, carbon tetrachloride, and acetic acid (50:75:0.8) has been used for separating anthracene and its oxidation products.[5] Staining with an appropriate agent or visualization under UV light can reveal the presence of impurities.
Q4: Is this compound air-sensitive?
A4: Yes, this compound is prone to oxidation, especially in solution and at elevated temperatures, which converts it back to 9,10-anthraquinone.[1] It is recommended to handle the compound under an inert atmosphere (nitrogen or argon), use degassed solvents, and store the purified product in a dark, cool, and inert environment.[6]
Troubleshooting Guides
Recrystallization
dot graph Recrystallization_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} Recrystallization Troubleshooting Flowchart
| Problem | Possible Cause | Suggested Solution |
| No or very few crystals form upon cooling. | 1. The solution is not saturated (too much solvent was used). 2. The solution was cooled too quickly. 3. The chosen solvent is too good at dissolving the compound even at low temperatures. | 1. Reheat the solution and evaporate some of the solvent to concentrate it. Allow it to cool again. 2. Allow the flask to cool slowly to room temperature before placing it in an ice bath. 3. Try a different solvent or a solvent mixture in which the compound has lower solubility at cold temperatures. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated and cooled too quickly. 3. High concentration of impurities. | 1. Choose a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 3. Consider a preliminary purification step like column chromatography to remove a significant portion of the impurities. |
| Low yield of purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were not completely collected from the flask or filter paper. | 1. Reduce the volume of solvent used for dissolution. The mother liquor can be concentrated and cooled to recover more product. 2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. 3. Carefully scrape all crystals from the flask and funnel. Wash the flask with a small amount of cold solvent and transfer it to the filter. |
| The purified product is still colored (yellowish). | 1. The chosen solvent did not effectively differentiate between the product and colored impurities (likely anthraquinone). 2. Oxidation of this compound to anthraquinone during heating. | 1. Experiment with different recrystallization solvents. Toluene or a mixture of ethanol and water may be effective. 2. Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxidation. |
Column Chromatography
dot graph Column_Chromatography_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} Column Chromatography Troubleshooting Flowchart
| Problem | Possible Cause | Suggested Solution |
| Poor or no separation of bands. | 1. The chosen eluent system has inappropriate polarity. 2. The column is overloaded with the crude sample. 3. The stationary phase is not suitable. | 1. Optimize the mobile phase composition using TLC to achieve a good separation of spots. 2. Reduce the amount of sample loaded onto the column or use a column with a larger diameter. 3. Consider switching the stationary phase (e.g., from silica gel to alumina or a reverse-phase material).[3] |
| The compound is moving too slowly or not at all. | 1. The mobile phase is not polar enough. 2. The compound is strongly adsorbing to the stationary phase. | 1. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. 2. If increasing eluent polarity doesn't work, consider using a more polar solvent system or a different stationary phase like alumina. |
| The column cracks or has air bubbles. | 1. The column was not packed properly. 2. The column ran dry (solvent level dropped below the top of the stationary phase). | 1. Ensure the stationary phase is packed as a uniform slurry and allowed to settle without air pockets. 2. Always maintain the solvent level above the top of the stationary phase. |
| Compound bands are tailing or streaking. | 1. The sample was not loaded in a narrow band. 2. The compound is degrading on the stationary phase. 3. The sample is not fully soluble in the mobile phase. | 1. Dissolve the crude product in a minimal amount of solvent and apply it carefully to the top of the column. 2. This compound might be sensitive to the acidity of silica gel. Consider using deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or alumina. 3. Ensure the sample is fully dissolved before loading it onto the column. |
Experimental Protocols
Recrystallization of Crude this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Toluene, Ethanol, or a mixture)[1]
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Erlenmeyer flasks
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Heating mantle or hot plate
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Büchner funnel and filter paper
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Vacuum flask
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Inert gas source (optional but recommended)
Procedure:
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the crude product when hot but will have low solubility when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to create a slurry.[3]
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Heating: Gently heat the mixture while stirring. Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent. If using an air-sensitive setup, perform this under a flow of inert gas.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[3]
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3]
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Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]
Column Chromatography of Crude this compound
Materials:
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Crude this compound
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Silica gel or alumina (as stationary phase)[3]
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Eluent (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and hexane)[3]
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Chromatography column
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Sand
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Collection tubes or flasks
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TLC plates and chamber
Procedure:
-
Eluent Selection: Use TLC to determine a suitable solvent system that provides good separation between this compound and its impurities. The desired compound should have an Rf value of approximately 0.2-0.4.
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Column Packing:
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
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Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[3]
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Then, carefully add the dried, sample-adsorbed silica onto the top of the column.[3]
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column.[3]
-
-
Fraction Collection: Collect the eluent in fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Sublimation of this compound
Sublimation is suitable for compounds that can transition directly from a solid to a gas phase and is effective for removing non-volatile impurities.
Materials:
-
Crude this compound (pre-purified by recrystallization if highly impure)
-
Sublimation apparatus with a cold finger
-
High-vacuum pump
-
Heating mantle or oil bath
-
Circulating cold water source
Procedure:
-
Apparatus Setup: Place the dry, crude this compound into the bottom of the sublimation apparatus.
-
Assembly: Insert the cold finger and ensure a tight seal. Connect the cold finger to the circulating cold water.
-
Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system.
-
Heating: Gently heat the bottom of the apparatus. The temperature should be high enough to cause sublimation but below the melting point to prevent decomposition.
-
Collection: The purified this compound will sublime and deposit on the cold finger as crystals.
-
Recovery: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before carefully breaking the vacuum. Scrape the purified crystals from the cold finger.
Quantitative Data Summary
The following tables provide a summary of typical results that can be expected from the purification of anthracene and its derivatives. Data for this compound is limited, so data from similar compounds is included for comparison.
Table 1: Recrystallization Data for Anthracene Derivatives
| Compound | Crude Material Purity | Solvent System | Purity Achieved | Yield (%) |
| Anthracene | ~30% | 1,4-Dioxane | ~80% | ~80%[7] |
| Anthracene | - | DMF/NMP (3:1) | >96% | ~68%[8] |
| 9,10-dihydroanthracene | - | Ethanol | - | 75-79%[4] |
Table 2: Column Chromatography Data for Anthracene Derivatives
| Compound | Stationary Phase | Eluent System | Purity Achieved | Yield (%) |
| 9,10-Diphenylanthracene | Silica Gel | Petroleum Ether | High Purity (m.p. 245-247°C) | 90%[3] |
| 9-Cyano-10-phenylanthracene | Silica Gel | Hexane, then DCM | High Purity | 84%[3] |
| Anthracene Glycosides | Polystyrene Copolymer | Water-Ethanol Gradient | Effective Fractionation | Not specified[3] |
Experimental Workflow Diagram
References
- 1. Buy this compound | 4981-66-2 [smolecule.com]
- 2. Purification of Anthracene - Chempedia - LookChem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
avoiding side reactions in the synthesis of anthracene-9,10-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of anthracene-9,10-diol. Our aim is to help you navigate common challenges and avoid side reactions to achieve a high yield of a pure product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and widely used method for synthesizing this compound is the reduction of 9,10-anthraquinone. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. Other viable methods include the use of reducing agents like sodium borohydride (NaBH₄) or electrochemical reduction.
Q2: What is the primary side reaction to be concerned about during this synthesis?
The most significant side reaction is the oxidation of the desired product, this compound, back to the starting material, 9,10-anthraquinone. This can be initiated by exposure to air (oxygen), especially under non-inert conditions.
Q3: My final product has a yellowish tint. What is the likely cause?
A yellowish coloration in the final product often indicates the presence of the starting material, 9,10-anthraquinone, as an impurity. Incomplete reduction or re-oxidation of the product can lead to this contamination.
Q4: How can I monitor the progress of the reduction reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (9,10-anthraquinone), you can observe the disappearance of the starting material spot and the appearance of the product spot. A suitable solvent system should be chosen to ensure good separation.
Q5: What are the key safety precautions for this synthesis?
The synthesis of this compound involves flammable solvents and potentially pyrophoric catalysts (like Pd/C). It is crucial to perform the reaction in a well-ventilated fume hood and under an inert atmosphere (e.g., nitrogen or argon) to prevent both oxidation of the product and potential fire hazards. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Reduction: Insufficient reaction time, low temperature, or an inadequate amount of reducing agent. | - Monitor the reaction by TLC until the starting material is fully consumed.- Optimize the reaction temperature and time based on the chosen method.- Use a sufficient excess of the reducing agent (e.g., NaBH₄). |
| Catalyst Inactivity (for Catalytic Hydrogenation): The Pd/C catalyst may be old or have reduced activity. | - Use a fresh batch of high-quality Pd/C catalyst.- Ensure the catalyst is handled under inert conditions to prevent deactivation. | |
| Product Oxidation: Exposure of the reaction mixture or the isolated product to air. | - Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction and workup.- Degas all solvents prior to use. | |
| Presence of Impurities in the Final Product | Unreacted 9,10-Anthraquinone: Incomplete reduction. | - Refer to the solutions for "Low Yield" due to incomplete reduction.- Purify the product via recrystallization or column chromatography. |
| Over-reduction Products: In harsher reduction conditions, the aromatic rings can be partially hydrogenated, leading to species like 9,10-dihydroanthracene. | - Use milder reducing agents or conditions.- Carefully control the stoichiometry of the reducing agent. | |
| Side Products from Starting Material Impurities: Commercial anthracene can contain impurities like anthrone or fluorene, which may lead to corresponding side products. | - Use high-purity 9,10-anthraquinone as the starting material.- Purify the starting material if its purity is questionable. | |
| Difficulty in Product Isolation/Purification | Product is an Oil or Gummy Solid: Presence of solvent residues or impurities. | - Ensure the product is thoroughly dried under vacuum to remove residual solvents.- Attempt recrystallization from a different solvent system. |
| Co-elution of Impurities during Chromatography: Impurities have similar polarity to the product. | - Optimize the eluent system for column chromatography to achieve better separation.- Consider using a different stationary phase. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Catalytic Hydrogenation | Sodium Borohydride Reduction |
| Reducing Agent | Hydrogen Gas (H₂) | Sodium Borohydride (NaBH₄) |
| Catalyst/Reagent | Palladium on Carbon (Pd/C) | - |
| Typical Solvent | Ethanol, Tetrahydrofuran (THF) | Ethanol, Methanol |
| Temperature | Room Temperature to 50°C | 0°C to Room Temperature |
| Pressure | Atmospheric to slightly elevated | Atmospheric |
| Typical Reaction Time | 2 - 24 hours | 1 - 4 hours |
| Reported Yield | Generally high (can exceed 90%) | Variable, often moderate to high |
| Key Considerations | Requires specialized hydrogenation equipment. Catalyst can be pyrophoric. | Reaction is often faster and requires simpler equipment. Stoichiometry of NaBH₄ is critical. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 9,10-Anthraquinone
Objective: To synthesize this compound by the catalytic hydrogenation of 9,10-anthraquinone.
Materials:
-
9,10-Anthraquinone
-
Palladium on Carbon (10% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite or other filter aid
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stir bar, add 9,10-anthraquinone and ethanol.
-
Flush the flask with an inert gas (nitrogen or argon).
-
Carefully add the Pd/C catalyst to the suspension under the inert atmosphere.
-
Seal the flask and connect it to a hydrogen gas source (e.g., a balloon or a hydrogenation apparatus).
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete when the starting material spot has disappeared.
-
Once the reaction is complete, flush the flask with inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene).
Protocol 2: Sodium Borohydride Reduction of 9,10-Anthraquinone
Objective: To synthesize this compound by the reduction of 9,10-anthraquinone with sodium borohydride.
Materials:
-
9,10-Anthraquinone
-
Sodium Borohydride (NaBH₄)
-
Ethanol
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 9,10-anthraquinone in ethanol with stirring.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add sodium borohydride in small portions to the cooled solution. The color of the solution should change as the reaction progresses.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid until the solution is slightly acidic.
-
Add deionized water to the reaction mixture to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude this compound can be purified by recrystallization.
Mandatory Visualizations
Caption: Primary synthesis pathway and major side reaction for this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: Enhancing the Water Solubility of Anthracene-9,10-Diol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the water solubility of anthracene-9,10-diol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
This compound has a large, hydrophobic anthracene core. While it possesses two polar hydroxyl (-OH) groups, the nonpolar surface area of the aromatic rings dominates, leading to very low solubility in aqueous solutions.[1] The strong intermolecular π-π stacking forces between the planar aromatic rings also contribute to its low solubility in water.
Q2: What are the primary strategies to improve the water solubility of this compound derivatives?
The main strategies involve chemical and physical modifications to overcome the compound's hydrophobic nature. These include:
-
pH Adjustment: Increasing the pH of the aqueous solution can deprotonate the hydroxyl groups, forming a more soluble salt.[1][2]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase solubility.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic anthracene core within the cavity of a cyclodextrin molecule can enhance its aqueous solubility.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer scale increases the surface area-to-volume ratio, which can improve the dissolution rate and solubility.
-
Prodrug Synthesis: Attaching a polar promoiety to the this compound molecule can create a water-soluble prodrug that metabolizes back to the active compound in the body.[3]
Q3: How does pH affect the solubility of this compound?
This compound is known to be soluble in alkaline solutions.[1][2] By raising the pH, the hydroxyl groups can be deprotonated to form phenoxide ions. This ionization increases the polarity of the molecule, thereby enhancing its solubility in water. This property can also be utilized during purification to separate it from neutral or acidic impurities.[1]
Q4: Can co-solvents be used to dissolve this compound derivatives?
Yes, co-solvents can be effective. Polar protic solvents like methanol and ethanol show moderate solubility for this compound.[1] The choice of co-solvent and its concentration will depend on the specific derivative and the intended application. It is crucial to consider the potential toxicity of the co-solvent for biological experiments.
Troubleshooting Guides
Low Solubility in Alkaline Solutions
Problem: My this compound derivative does not dissolve even after adding a base (e.g., NaOH).
| Possible Cause | Troubleshooting Step |
| Insufficient Base | Ensure the pH of the solution is sufficiently high to deprotonate the hydroxyl groups. Use a pH meter to verify. Incrementally add small aliquots of a concentrated base solution. |
| Common Ion Effect | If you are using a buffer, the presence of a common ion might suppress dissolution. Try a different buffer system. |
| Compound Purity | Impurities may affect solubility. Verify the purity of your compound using an appropriate analytical technique (e.g., HPLC, NMR). |
| Kinetic vs. Thermodynamic Solubility | The compound may require more time or energy to dissolve. Try gentle heating or sonication to aid dissolution. However, be cautious of potential degradation. |
Issues with Cyclodextrin Complexation
Problem: The solubility of my this compound derivative does not significantly increase after adding cyclodextrins.
| Possible Cause | Troubleshooting Step |
| Incorrect Cyclodextrin Type | The size of the cyclodextrin cavity must be appropriate to encapsulate the anthracene core. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often suitable for aromatic compounds. Consider screening different types of cyclodextrins. |
| Insufficient Cyclodextrin Concentration | The concentration of the cyclodextrin may be too low to form a significant amount of inclusion complexes. Perform a phase solubility study to determine the optimal concentration. |
| Complex Stoichiometry | The complex may not be a simple 1:1 ratio. A phase solubility diagram can help elucidate the stoichiometry of the inclusion complex.[4] |
| Precipitation of the Complex | The drug-cyclodextrin complex itself might have limited solubility and precipitate out of solution. This is more common with natural cyclodextrins.[4] Using more soluble cyclodextrin derivatives like HP-β-CD can mitigate this. |
Problems with Nanoparticle Formulation
Problem: I am unable to form stable nanoparticles of my this compound derivative.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | For reprecipitation methods, the organic solvent must be miscible with the anti-solvent (usually water), and the compound should be soluble in the organic solvent but insoluble in the anti-solvent. |
| Particle Aggregation | The newly formed nanoparticles may be unstable and aggregate. The use of stabilizers, such as surfactants or polymers, is often necessary. |
| Low Compound Concentration | The initial concentration of the compound in the organic solvent may be too low to induce precipitation upon addition to the anti-solvent. |
| Inadequate Mixing | Rapid and efficient mixing at the point of solvent and anti-solvent contact is crucial for forming small, uniform nanoparticles. Consider using sonication during the addition process.[5] |
Experimental Protocols
Protocol 1: Determining Aqueous Solubility by UV-Vis Spectrophotometry
This protocol outlines the shake-flask method for determining the aqueous solubility of an this compound derivative.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., methanol, ethanol) at a known concentration.
-
Create a series of standard solutions of known concentrations by diluting the stock solution with the aqueous buffer of interest.
-
-
Generation of Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Solubility Measurement:
-
Add an excess amount of the solid this compound derivative to a known volume of the desired aqueous medium (e.g., water, buffer at a specific pH) in a sealed vial.
-
Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Centrifuge or filter the samples to remove the undissolved solid.
-
Dilute an aliquot of the clear supernatant with the aqueous medium to a concentration within the range of the calibration curve.
-
Measure the absorbance of the diluted supernatant at λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the dissolved compound in the diluted sample.
-
Calculate the solubility in the original supernatant by accounting for the dilution factor.
-
Protocol 2: Phase Solubility Study with Cyclodextrins
This protocol describes how to perform a phase solubility study to evaluate the effect of a cyclodextrin on the solubility of an this compound derivative.
-
Preparation of Cyclodextrin Solutions:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 20 mM HP-β-CD).
-
-
Equilibration:
-
Add an excess amount of the this compound derivative to each cyclodextrin solution in sealed vials.
-
Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
-
Sample Analysis:
-
After equilibration, centrifuge or filter the suspensions to remove the undissolved solid.
-
Determine the concentration of the dissolved this compound derivative in the clear supernatant of each sample using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis:
-
Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin. This is the phase solubility diagram.
-
Analyze the shape of the diagram to determine the type of complex formed (e.g., AL-type for a linear increase in solubility) and the stoichiometry of the complex.[4]
-
Protocol 3: Preparation of Nanoparticles by Reprecipitation
This protocol provides a general method for preparing nanoparticles of an this compound derivative.
-
Preparation of Solutions:
-
Dissolve the this compound derivative in a water-miscible organic solvent (e.g., acetone, ethanol) to create the "solvent phase."
-
Prepare an aqueous "anti-solvent phase," which may contain a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP).
-
-
Nanoprecipitation:
-
Rapidly inject a small volume of the solvent phase into a larger volume of the vigorously stirred anti-solvent phase. Sonication can be applied during this step to enhance mixing and produce smaller particles.[5]
-
-
Solvent Removal:
-
Remove the organic solvent from the resulting nanoparticle suspension, for example, by evaporation under reduced pressure.
-
-
Characterization:
-
Characterize the nanoparticle suspension for particle size, size distribution, and morphology using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Very Low | [1] |
| Alkaline Aqueous Solutions | Soluble | [1][2] |
| Methanol | Moderate | [1] |
| Ethanol | Moderate | [1] |
| Chloroform | Soluble | [6] |
| Acetone | Soluble | [6] |
Table 2: Example of Phase Solubility Study Data for an this compound Derivative with HP-β-Cyclodextrin
| HP-β-CD Concentration (mM) | Dissolved Drug Concentration (µM) |
| 0 | 5 |
| 2 | 15 |
| 4 | 25 |
| 6 | 35 |
| 8 | 45 |
| 10 | 55 |
Visualizations
Caption: Experimental workflow for enhancing and evaluating the solubility of this compound derivatives.
Caption: Logical relationships in troubleshooting low solubility of this compound derivatives.
References
- 1. Buy this compound | 4981-66-2 [smolecule.com]
- 2. 9,10-Dihydroxyanthracene - Wikipedia [en.wikipedia.org]
- 3. Synthesis of water-soluble 9,10-anthraquinone analogues with potent cyanobactericidal activity toward the musty-odor cyanobacterium Oscillatoria perornata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Comparative Guide to Anthracene-9,10-diol and Other Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescent properties of anthracene-9,10-diol with commonly used fluorescent dyes: Fluorescein, Rhodamine B, Coumarin, and BODIPY. The information presented is intended to assist researchers in selecting the most suitable dye for their specific applications, with a focus on objective performance data and experimental methodologies.
Introduction to Fluorescent Dyes
Fluorescent dyes, or fluorophores, are indispensable tools in biological and chemical research, enabling the visualization and quantification of molecules and cellular processes. The choice of a fluorescent dye is critical and depends on various factors, including its brightness, photostability, and spectral properties. Anthracene and its derivatives have been foundational in the study of fluorescence. This guide focuses on this compound and compares its characteristics with other popular classes of fluorescent dyes.
Quantitative Comparison of Fluorescent Properties
The performance of a fluorescent dye is determined by several key photophysical parameters. The table below summarizes these properties for anthracene, as a reference for this compound, and other widely used fluorescent dyes. It is important to note that specific quantitative data for this compound is limited in the available literature; therefore, data for the parent compound, anthracene, is provided as a baseline. The properties of anthracene derivatives can be influenced by their substituents.[1]
| Property | Anthracene (in ethanol) | Fluorescein (in basic solution) | Rhodamine B (in ethanol) | Coumarin 1 (in ethanol) | BODIPY FL (in methanol) |
| Excitation Max (λex) | ~356 nm[2] | ~494 nm[3] | ~546 nm[4] | ~373 nm | ~503 nm[5] |
| Emission Max (λem) | ~403 nm | ~521 nm[3] | ~567 nm[4] | ~450 nm | ~512 nm[5] |
| Molar Absorptivity (ε) | ~9,700 M⁻¹cm⁻¹ at 356.2 nm[2] | ~92,300 M⁻¹cm⁻¹ at 482.5 nm | ~106,000 M⁻¹cm⁻¹ at 542.8 nm | Data not readily available | >80,000 M⁻¹cm⁻¹[6] |
| Quantum Yield (Φf) | ~0.27[2] | ~0.79 - 0.92 | ~0.49 - 0.70[7][8] | ~0.73 | ~0.9[6] |
| Photostability | Prone to photodimerization and photooxidation[1] | Moderate, prone to photobleaching[9] | Good | Fair to good[10] | Excellent[11] |
Detailed Experimental Protocols
Accurate comparison of fluorescent dyes requires standardized experimental protocols. Below are methodologies for determining the key parameters presented in the table.
Determination of Molar Absorptivity
Molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Protocol:
-
Preparation of Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of a suitable solvent to create a stock solution of known concentration.
-
Preparation of Dilutions: Prepare a series of dilutions of the stock solution with concentrations that result in absorbance values between 0.1 and 1.0.
-
Spectrophotometer Measurement: Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting line is the product of the molar absorptivity and the path length of the cuvette (typically 1 cm). The molar absorptivity can then be calculated from the slope.[12]
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Protocol:
-
Selection of a Standard: Choose a fluorescence standard with absorption and emission properties similar to the sample under investigation. For example, quinine sulfate in 0.1 M H₂SO₄ is a common standard.
-
Preparation of Solutions: Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of both the sample and standard solutions at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.
-
Calculation: The quantum yield of the sample (Φx) is calculated using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)
Where:
-
Φst is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts x and st refer to the sample and the standard, respectively.
-
Evaluation of Photostability
Photostability is the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to light.
Protocol:
-
Sample Preparation: Prepare a sample of the fluorescent dye, for example, by mounting a solution on a microscope slide or preparing a polymer film containing the dye.
-
Microscope Setup: Use a fluorescence microscope with a stable light source (e.g., a laser or LED) and appropriate filters for the dye being tested.
-
Image Acquisition: Continuously illuminate the sample and acquire images at regular time intervals.
-
Data Analysis: Measure the fluorescence intensity of a region of interest in each image over time. Plot the normalized fluorescence intensity against time. The time it takes for the fluorescence intensity to decrease to 50% of its initial value is the photobleaching half-life, which serves as a measure of photostability.[9]
Visualizing Fluorescence and Experimental Workflows
The Jablonski Diagram: Understanding Fluorescence
The process of fluorescence can be visualized using a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions that occur during absorption and emission of light.
References
- 1. mdpi.com [mdpi.com]
- 2. omlc.org [omlc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 9,10-Dihydroxyanthracene - Wikipedia [en.wikipedia.org]
- 6. Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. 9,10-Dihydrothis compound | C14H12O2 | CID 12347903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
- 11. Enhanced photostability of an anthracene-based dye due to supramolecular encapsulation: a new type of photostable fluorophore for single-molecule study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Anthracene-9,10-diol: A Core Scaffold for Selective Chemical Sensors
A Comparative Guide to Anthracene-Based Fluorescent Probes for Researchers, Scientists, and Drug Development Professionals
Anthracene-9,10-diol, a derivative of the polycyclic aromatic hydrocarbon anthracene, serves as a fundamental building block in the development of highly selective and sensitive chemical sensors. While direct validation of pristine this compound as a selective sensor is not extensively documented, its structural framework is pivotal in the design of a multitude of fluorescent probes. These probes have demonstrated remarkable efficacy in detecting a wide array of analytes, including hazardous nitroaromatic compounds, nerve agent mimics, and various metal ions. This guide provides a comprehensive comparison of the performance of several anthracene-based fluorescent sensors, offering insights into their sensing mechanisms, experimental protocols, and comparative performance data.
The sensing utility of these anthracene derivatives is primarily governed by functional groups appended to the core anthracene structure. These modifications enable specific interactions with target analytes, leading to discernible changes in their fluorescence properties through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE).[1]
Performance Comparison of Anthracene-Based Fluorescent Sensors
The efficacy of a chemical sensor is benchmarked by its selectivity, sensitivity (often quantified by the limit of detection, LOD), and response time. The following tables summarize the performance of various anthracene derivatives in detecting key analytes.
Table 1: Detection of Nitroaromatic Compounds (Picric Acid)
| Sensor Name/Description | Limit of Detection (LOD) | Quenching Constant (Ksv) | Response Time | Sensing Mechanism | Reference |
| 2,6-Divinylpyridine-appended anthracene derivatives | ppb level | - | - | ICT and Electron Transfer | [2] |
| Anthracene-based chalcone (S1) | - | - | - | Electron Transfer | |
| New pyrene and anthracene based copper complexes | - | - | Very fast | Fluorescence Quenching | [3][4] |
| Anthracene by allyl 2,4-dinitrophenyl ether | - | Determined | - | Static and Dynamic Quenching | [5] |
Table 2: Detection of Nerve Agent Mimics (e.g., Diethylchlorophosphate - DCP)
| Sensor Name/Description | Limit of Detection (LOD) | Response Time | Sensing Mechanism | Reference |
| Anthracene-Bisimidazole Tetraacid Linker-Based Metal–Organic Nanosheets | ~0.52 ppm | - | Turn-on Fluorescence | [6][7] |
| Azine-based symmetrical fluorogenic probe (BAH) | µM range | - | Turn-on Fluorescence (inhibition of PET) | [8] |
| Iminocoumarin-benzothiazole-based probes | 0.065 µM and 0.21 µM | 10 seconds | Fluorescence ON-OFF | [8] |
| BODIPY piperazines (BPA-2) | 15 nM (for DCP) | 5 seconds (vapor phase) | Intramolecular Charge Transfer | [8] |
Table 3: Detection of Metal Ions
| Sensor Name/Description | Analyte | Limit of Detection (LOD) | Response Time | Sensing Mechanism | Reference |
| π-extended anthracene-bearing thioacetals | Hg²⁺ | 59 nM | < 5 minutes | Turn-on Fluorescence | [9][10] |
| Anthracene-thiophene Schiff base probe (ANT-Th) | Cr³⁺ | 0.4 µM | < 1 minute | Turn-on Fluorescence (Hydrolysis) | [11] |
| 9,10-bis(3-hydroxypropylamino-methyl)anthracene | Fe³⁺ | - | - | Turn-on Fluorescence (CHEF) | [12] |
| Regioisomeric dipyrazolyl-anthracene luminophores | Hg²⁺ | - | - | Turn-off Fluorescence | |
| 9,10-bis(8-quinolinoxymethyl)anthracene | Cu²⁺ | 150 nM | - | Fluorescence Quenching | [13] |
Signaling Pathways and Experimental Workflows
The underlying mechanisms of fluorescence change upon analyte detection are crucial for understanding sensor function and for the rational design of new probes.
Caption: Generalized Photoinduced Electron Transfer (PET) "turn-on" sensing mechanism.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of sensor performance. Below are representative protocols for the synthesis of an anthracene-based sensor precursor and a typical fluorescence sensing experiment.
Synthesis of 9-Anthracenemethanol (A Precursor for Anthracene-Based Probes)
This protocol describes a general method for the synthesis of 9-anthracenemethanol, a common precursor for more complex anthracene-based probes, via the reduction of 9-anthraldehyde.[1]
Materials:
-
9-Anthraldehyde
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend 9-anthraldehyde in ethanol in a round-bottom flask.
-
To this suspension, add sodium borohydride portion-wise while stirring at room temperature.
-
Continue stirring for 30 minutes at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.[1]
-
Extract the aqueous phase with diethyl ether.
-
Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by flash column chromatography on silica gel to yield pure 9-anthracenemethanol.
General Protocol for "Turn-on" Fluorescent Sensing of Metal Ions
This protocol is adapted from the sensing application of an anthracene-thiophene Schiff base probe (ANT-Th) for the detection of Cr³⁺.[1][11]
Materials:
-
Anthracene-based probe stock solution (e.g., 1 mM in CH₃CN)
-
HEPES buffer solution (pH 7.0)
-
Stock solutions of various metal ions (e.g., Cr³⁺, Na⁺, K⁺, etc.) in deionized water
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of the probe (e.g., 10 µM) in a mixture of CH₃CN and HEPES buffer (e.g., 6:4 v/v).
-
Record the baseline fluorescence emission spectrum of the probe solution. For a "turn-on" sensor, the initial fluorescence is expected to be low.
-
To the cuvette containing the probe solution, add incremental amounts of the target metal ion stock solution.
-
After each addition, mix the solution thoroughly and allow it to incubate for a specified period (e.g., < 1 minute).[11]
-
Record the fluorescence emission spectrum after each addition. A significant increase in fluorescence intensity at a specific wavelength indicates the detection of the target ion.
-
To assess selectivity, repeat the experiment using stock solutions of other metal ions instead of the target analyte. A highly selective probe will only show a significant fluorescence response for the intended target ion.
-
The limit of detection (LOD) can be calculated from the fluorescence titration data based on a signal-to-noise ratio of 3.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Charge-Transfer-Induced Fluorescence Quenching of Anthracene Derivatives and Selective Detection of Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective and Sensitive Fluorescent Detection of Picric Acid by New Pyrene and Anthracene Based Copper Complexes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
comparative study of different synthesis routes for anthracene-9,10-diol
For Researchers, Scientists, and Drug Development Professionals
Anthracene-9,10-diol, also known as anthrahydroquinone, is a pivotal chemical intermediate. Its core structure is a feature in various pharmacologically active molecules and functional organic materials. The efficient synthesis of this compound is, therefore, of significant interest. This guide provides a comparative study of the prevalent synthesis routes to this compound, offering a detailed examination of experimental data and methodologies to aid researchers in selecting the most suitable pathway for their specific needs.
The most common and industrially significant approach to synthesizing this compound is a two-step process. This involves the initial oxidation of readily available anthracene to 9,10-anthraquinone, followed by the reduction of the resulting quinone to the desired diol. While direct synthesis routes are conceivable, they are less common for isolating this compound itself. This guide will focus on comparing different methodologies for each step of this two-step pathway.
Comparative Data of Synthesis Routes
The following tables summarize quantitative data for various methods in the two-step synthesis of this compound, providing a clear comparison of their performance based on reported experimental results.
Table 1: Comparison of Anthracene Oxidation Methods to 9,10-Anthraquinone
| Oxidation Method | Oxidizing Agent/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Key Advantages | Key Disadvantages |
| Ceric Ammonium Nitrate (CAN) | (NH₄)₂Ce(NO₃)₆ | THF / Water | 5 minutes | Room Temp. | 90 | Fast reaction, high yield, mild conditions | Stoichiometric use of a heavy metal reagent |
| Mechanochemical Oxidation | KMnO₄ / Al₂O₃ | Solvent-free | 10 minutes | Room Temp. (mill) | ~100 | Environmentally friendly (solvent-free), high yield | Requires specialized equipment (ball mill) |
| Hydrogen Peroxide Oxidation | H₂O₂ / VO(acac)₂ or Silicotungstic acid | 1,4-Dioxane | 4 hours | 70 °C | 67-70 | "Green" oxidant (H₂O₂) | Requires catalyst, moderate yield |
| Chromic Acid Oxidation | CrO₃ / H₂O | Acetic Acid | 10 minutes | Reflux | N/A | Traditional, well-established method | Use of highly toxic and carcinogenic Cr(VI) compounds |
| Air/Oxygen with Nitric Acid | O₂ / HNO₃ | Acetic Acid | 2 hours | 95 °C | 80 | Inexpensive oxidant (air) | Corrosive, generates NOx byproducts |
Table 2: Comparison of 9,10-Anthraquinone Reduction Methods to this compound
| Reduction Method | Reducing Agent/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Key Advantages | Key Disadvantages |
| Sodium Dithionite | Na₂S₂O₄ | Water / Alkali | Rapid | Room Temp. | High | Forms water-soluble salt, useful for vat dyeing | Product is the salt, requires acidification to isolate |
| Zinc Dust Reduction | Zn / Acid or Base | Acetic Acid or NaOH(aq) | Variable | Variable | N/A | Inexpensive reducing agent | Heterogeneous reaction, potential for over-reduction |
| Sodium Borohydride | NaBH₄ | Ethanol / Water | Variable | Room Temp. | High | Mild and selective reagent, easy workup | Relatively more expensive than zinc |
| Catalytic Hydrogenation | H₂ / Palladium | Organic Solvent | Variable | 40-50 °C | High | "Clean" reaction, high yield, scalable (industrial) | Requires specialized hydrogenation equipment |
Synthesis Pathway Visualizations
The logical flow of the primary synthesis routes for this compound is depicted below. The diagrams illustrate the general two-step process and highlight the variety of reagents that can be employed for each transformation.
Caption: General two-step synthesis pathway for this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
Experimental Protocols
Detailed methodologies for two selected synthesis routes are provided below, representing efficient and distinct approaches for each step.
Route 1: Ceric Ammonium Nitrate Oxidation followed by Sodium Borohydride Reduction
This route combines a rapid, high-yield oxidation with a mild and selective reduction, making it highly suitable for laboratory-scale synthesis.
Step 1: Oxidation of Anthracene to 9,10-Anthraquinone using Ceric Ammonium Nitrate (CAN)
-
Materials:
-
Anthracene (1.78 g, 10.0 mmol)
-
Ceric Ammonium Nitrate (CAN, 21.9 g, 40.0 mmol)
-
Tetrahydrofuran (THF, 65 mL)
-
Water (20 mL)
-
Acetic Acid (99-100%) for recrystallization
-
-
Procedure:
-
In a 250 mL round-bottom flask, place anthracene (1.78 g) and THF (65 mL).[1]
-
While stirring, add water (20 mL) to the flask. A white suspension will form.[2]
-
Add the ceric ammonium nitrate (21.9 g) to the suspension and continue to stir for an additional 5 minutes.[2] The reaction is typically very fast.
-
Remove the THF using a rotary evaporator at a bath temperature of 50 °C.
-
Wash the resulting solid with 150 mL of water and collect it by suction filtration.[1]
-
Dry the solid in a vacuum desiccator. The crude yield is typically high.
-
Recrystallize the crude product from boiling acetic acid (approx. 100 mL) to obtain pure 9,10-anthraquinone as yellow needles.[1]
-
A total yield of up to 90% can be expected after recrystallization.[1]
-
Step 2: Reduction of 9,10-Anthraquinone to this compound using Sodium Borohydride
-
Materials:
-
9,10-Anthraquinone (2.08 g, 10.0 mmol)
-
Sodium Borohydride (NaBH₄, 0.42 g, 11.0 mmol)
-
Ethanol (95%, 100 mL)
-
Water
-
Dilute Hydrochloric Acid (HCl)
-
-
Procedure:
-
Suspend 9,10-anthraquinone (2.08 g) in ethanol (100 mL) in a 250 mL flask with magnetic stirring at room temperature.
-
In small portions, carefully add sodium borohydride (0.42 g) to the suspension over 15-20 minutes.[3] The yellow color of the anthraquinone will fade.
-
Stir the reaction mixture for 1-2 hours at room temperature until the reaction is complete (can be monitored by TLC).
-
Carefully pour the reaction mixture into 200 mL of cold water with stirring.
-
Acidify the aqueous mixture dropwise with dilute HCl until it is slightly acidic (pH ~5-6) to neutralize excess borohydride and precipitate the product.
-
Collect the resulting pale solid by suction filtration.
-
Wash the solid thoroughly with water to remove inorganic salts.
-
Dry the product under vacuum to yield this compound.
-
Route 2: Mechanochemical Oxidation followed by Sodium Dithionite Reduction
This route highlights an environmentally friendly, solvent-free oxidation and a classic reduction method widely used in dye chemistry.
Step 1: Solvent-Free Oxidation of Anthracene using Potassium Permanganate
-
Materials:
-
Anthracene (360 mg, 2.02 mmol)
-
Potassium Permanganate (KMnO₄, 3.80 g, 24.1 mmol)
-
Neutral Aluminum Oxide (Al₂O₃, 3.8 g)
-
Water (380 mg, 21.1 mmol)
-
Dichloromethane (for workup)
-
Magnesium Sulfate (for workup)
-
-
Procedure:
-
In a planetary ball mill grinding cup (or a large mortar), combine aluminum oxide (3.8 g) and potassium permanganate (3.80 g).[4]
-
Add anthracene (360 mg) and water (380 mg). The presence of water is critical for the reaction.[4]
-
Grind the mixture at 800 rpm for 10 minutes in a ball mill.[4] Alternatively, grind intensively with a pestle in a mortar for about 30 minutes, until the violet color changes to pale brown.
-
Isolate the product by flash chromatography. Pack a column with magnesium sulfate and elute with dichloromethane.[4]
-
Evaporate the solvent to obtain pure 9,10-anthraquinone. The reported yield is quantitative (>99%).[4]
-
Step 2: Reduction of 9,10-Anthraquinone using Sodium Dithionite
-
Materials:
-
9,10-Anthraquinone (2.08 g, 10.0 mmol)
-
Sodium Dithionite (Na₂S₂O₄, approx. 4.0 g, 23 mmol)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Dilute Sulfuric Acid (H₂SO₄)
-
-
Procedure:
-
In a flask, prepare an alkaline solution by dissolving 9,10-anthraquinone (2.08 g) in 100 mL of 1 M NaOH solution with gentle warming and stirring.
-
Slowly add solid sodium dithionite (approx. 4.0 g) to the warm solution.[5][6] The solution will turn a deep red-brown color as the water-soluble sodium salt of anthrahydroquinone forms.
-
Stir for 15-20 minutes to ensure complete reduction.
-
Cool the solution in an ice bath.
-
Carefully and slowly acidify the cold solution with dilute sulfuric acid while stirring.
-
This compound will precipitate as a pale-colored solid.
-
Collect the product by suction filtration, wash thoroughly with cold water to remove all salts, and dry under vacuum.
-
References
- 1. Anthraquinone process - Wikipedia [en.wikipedia.org]
- 2. CN111018687B - Synthesis method of 9, 10-anthraquinone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Anthraquinone | Synthesis, Reactions, Dyeing | Britannica [britannica.com]
- 6. Anthraquinone - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of Anthracene-9,10-diol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of anthracene-9,10-diol and its isomers. It is important to note that while the broader family of anthracene derivatives has been extensively studied, there is a significant gap in the scientific literature regarding direct comparative studies of the biological activities of simple anthracene diol isomers.[1] This document collates the available data and provides a comparative overview based on existing research on different classes of anthracene derivatives, highlighting the critical role of isomeric substitution on biological function.
Introduction to Anthracene Diols
Anthracene, a polycyclic aromatic hydrocarbon, serves as the structural backbone for a wide range of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The position of hydroxyl groups on the anthracene core is a key determinant of the molecule's electronic properties, solubility, reactivity, and, consequently, its biological activity.[1] This guide focuses on dihydroxyanthracene isomers, with a primary emphasis on this compound and a comparative discussion of other isomers where data is available.
Comparative Biological Activity
The biological activity of anthracene derivatives is profoundly influenced by the substitution pattern on the anthracene nucleus. While direct comparative data for all anthracene diol isomers is scarce, studies on related compounds, such as dihydroxyanthraquinones (the oxidized form of anthracene diols), demonstrate significant variations in activity with changes in the position of the hydroxyl groups.
Cytotoxic Activity
| Isomer (Dihydroxyanthraquinone) | Common Name | Cancer Cell Line | IC₅₀ (µM) |
| 1,2-Dihydroxyanthraquinone | Alizarin | Pancreatic Cancer (PANC-1) | ~20 |
| 1,2-Dihydroxyanthraquinone | Alizarin | Pancreatic Cancer (MIA PaCa-2) | ~10 |
| 1,4-Dihydroxyanthraquinone | Quinizarin | Human Liver Cancer (HepG-2) | 12.5 (derivative) |
| 2,6-Dihydroxyanthraquinone | Anthraflavic Acid | Breast Cancer (Panel of six lines) | 156-241 |
Note: IC₅₀ values can vary depending on the specific experimental conditions, cell lines, and duration of exposure. The data is presented for comparative purposes to illustrate the impact of isomerism.[2]
Antioxidant Activity
This compound has been noted for its potential antioxidant properties.[3] The ability of dihydroxyanthracenes to scavenge free radicals is also dependent on the position of the hydroxyl groups. For example, a study comparing purpurin (a trihydroxyanthraquinone), anthrarufin (1,5-dihydroxyanthraquinone), and chrysazin (1,8-dihydroxyanthraquinone) found that purpurin had the highest antioxidative activity, indicating that the number and arrangement of hydroxyl groups are crucial for antioxidant potential.[2]
Other Biological Activities
-
This compound has been investigated for its role in photodynamic therapy, where it can generate reactive oxygen species upon light activation.[3]
-
Derivatives of 1,4-anthracene-9,10-dione have been shown to inhibit the production of inflammatory mediators such as nitric oxide, TNF-α, and IL-1β.[4]
-
The metabolic activation of some polycyclic aromatic hydrocarbon diols, such as those of benz[a]anthracene, can lead to the formation of highly carcinogenic diol-epoxides.[5][6] This highlights the importance of understanding the metabolism of different anthracene diol isomers.
Signaling Pathway Modulation
Certain anthracene derivatives are known to exert their biological effects by modulating key cellular signaling pathways. While the direct effects of simple anthracene diols on these pathways are not well-documented, the activities of their more complex analogues provide valuable insights into potential mechanisms of action.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for cell growth, regulation, and development, and its constitutive activation is a hallmark of many human cancers.[7] Specific inhibitors of this pathway are therefore of significant therapeutic interest.[7] Some anthracene-9,10-dione dioxime derivatives have been identified as potent inhibitors of β-catenin.[1][7]
Caption: Hypothetical inhibition of the Wnt/β-catenin pathway by an anthracene derivative.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses.[2] Several anthraquinones, such as alizarin (1,2-dihydroxyanthraquinone), have been shown to suppress NF-κB activation, thereby inhibiting the expression of pro-inflammatory genes.[2]
Caption: Potential inhibition of the NF-κB signaling pathway by an anthracene derivative.
Experimental Protocols
Standardized assays are crucial for the comparative evaluation of the biological activities of anthracene diol isomers. Below are detailed methodologies for two key experiments.
Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Stock solutions of the anthracene diol isomers are prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these different concentrations for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[1]
Antioxidant Activity Assay (DPPH Assay)
This assay measures the free radical scavenging activity of a compound.
Methodology:
-
Sample Preparation: Solutions of the anthracene diol isomers are prepared in a suitable solvent (e.g., methanol) at various concentrations.[1]
-
DPPH Reaction: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl), a stable free radical, is mixed with the sample solutions.[1]
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).[1]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).[1]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Experimental Workflow for Comparative Analysis
A systematic approach is necessary to objectively compare the biological activities of anthracene diol isomers.
Caption: A logical workflow for the comprehensive comparative analysis of anthracene diol isomers.
Conclusion
The biological activity of anthracene derivatives is highly dependent on the isomeric position of their functional groups. While this compound has shown promise in areas such as antioxidant activity and photodynamic therapy, a comprehensive understanding of its therapeutic potential relative to its isomers is hampered by a lack of direct comparative studies. Future research should focus on the systematic evaluation of a series of anthracene diol isomers to elucidate clear structure-activity relationships. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such investigations, which are essential for the rational design and development of novel anthracene-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 4981-66-2 [smolecule.com]
- 4. Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of a 3,4-diol-1,2-epoxide metabolite of benz[a]anthracene with cytotoxicity and genotoxicity in a human in vitro hepatocyte culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumorigenicity of the diastereomeric benz[a]anthracene 3,4-diol-1,2-epoxides and the (+)- and (-)-enantiomers of benz[a]anthracene 3,4-dihydrodiol in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
A Comparative Guide to Cross-Validation of Analytical Methods for Anthracene-9,10-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantification of anthracene-9,10-diol. Due to a lack of publicly available, direct cross-validation studies for this specific analyte, this document leverages experimental data and protocols for structurally similar compounds, primarily polycyclic aromatic hydrocarbons (PAHs) and anthraquinones. The information presented herein serves as a robust framework for selecting and validating an appropriate analytical method for this compound.
The primary analytical techniques discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of an optimal method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis.
Comparison of Analytical Method Performance
The following table summarizes typical performance parameters for the analysis of PAHs and anthraquinones using HPLC-UV, GC-MS, and LC-MS. These values provide an estimate of the performance that can be expected when developing a method for this compound.
| Analytical Method | Analyte(s) | Linearity (R²) | Precision (%RSD) | Accuracy (Recovery %) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPLC-UV | 9,10-Anthraquinone | 0.9991 | Intra-day: 0.627, Inter-day: 0.774 | 98.976–101.452 | 0.178 µg/mL | 0.594 µg/mL | [1] |
| Rhein, Emodin, Chrysophanol, Physcion | >0.999 | - | - | 0.07–0.11 µg/mL | 0.20–0.34 µg/mL | [2] | |
| GC-MS | Four Anthraquinones | - | 1.4-2.9 | 96.9-102.9 | - | - | [3][4] |
| 24 PAHs | - | - | - | - | - | [5] | |
| LC-MS | 16 PAHs | - | - | - | Low ppb level | - | [6] |
| Hydroxylated PAHs | - | 5-17 | 45-107 | 0.36-14.09 µg/L | - | [7] | |
| Six Iridoid Glycosides and Anthraquinones | >0.9930 | <4.21 | 95.32–99.86 | 0.87-9.19 ng/mL | 2.60-27.57 ng/mL | [8] |
Experimental Protocols
Below are generalized experimental protocols for HPLC-UV, GC-MS, and LC-MS that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely applicable for the routine analysis of aromatic compounds.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.
-
Mobile Phase : A gradient elution with acetonitrile and water is typically used for the separation of PAHs.[9]
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection : UV detection at a wavelength of 254 nm is often suitable for aromatic compounds.[10]
-
Sample Preparation :
-
Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation :
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization may be necessary for polar compounds like diols to improve volatility.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Column : A capillary column suitable for PAH analysis, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate.
-
Injection : Splitless injection is commonly used for trace analysis.
-
Temperature Program : An oven temperature gradient is used to separate the analytes. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Mass Spectrometer : Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Sample Preparation :
-
Extraction of the analyte from the sample matrix using an appropriate solvent.
-
Derivatization (e.g., silylation) to increase the volatility of this compound.
-
Concentration of the sample if necessary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for complex matrices and low concentration levels.
-
Instrumentation : An HPLC or UHPLC system coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight).
-
Column : A C18 or other suitable reversed-phase column.
-
Mobile Phase : A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate to improve ionization.
-
Ionization Source : Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. APCI is often suitable for nonpolar compounds like PAHs.[6]
-
Mass Analyzer : Operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.
-
Sample Preparation : Similar to HPLC-UV, involving dissolution and filtration.
Proposed Cross-Validation Workflow
A cross-validation study is crucial to ensure that different analytical methods provide equivalent and reliable results. The following workflow is proposed for the cross-validation of HPLC-UV, GC-MS, and LC-MS for this compound analysis.
Caption: A workflow for the cross-validation of analytical methods.
Logical Framework for Method Selection
The choice of an analytical method is guided by a set of logical considerations related to the specific requirements of the analysis.
Caption: A logical framework for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Quantification of Four Anthraquinones in Rhubarb and its Preparations by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Anthracene-9,10-diol: A Versatile Scaffold in Drug Discovery, Sensing, and Electronics
Anthracene-9,10-diol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon anthracene, and its oxidized form, anthracene-9,10-dione, have emerged as privileged structures in various scientific and technological fields. Their unique electronic properties, planar structure, and capacity for chemical modification make them attractive building blocks for applications ranging from targeted cancer therapy to advanced organic electronics and sensitive chemical detection. This guide provides a comparative overview of the performance of this compound and its derivatives in these key areas, supported by experimental data and detailed methodologies.
Anticancer Agent: Targeting Key Cellular Pathways
Derivatives of anthracene-9,10-dione have shown significant promise as anticancer agents, with mechanisms of action that include DNA intercalation and the inhibition of crucial signaling pathways. A notable area of investigation is their ability to overcome drug resistance, a major challenge in cancer chemotherapy.
Comparative Performance of an Anthracene-9,10-dione Derivative and Doxorubicin
One study reported the synthesis of a novel anthracene-9,10-dione derivative, (4-(4-Aminobenzylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl-4-methylbenzenesulfonate), and evaluated its cytotoxicity against a doxorubicin-resistant cancer cell line. The results demonstrated a significantly higher potency for the anthracene derivative compared to the conventional chemotherapeutic agent doxorubicin.[1]
| Compound | Cancer Cell Line | IC50 (µM) | Fold-change vs. Doxorubicin |
| Anthracene-9,10-dione Derivative | NCI/ADR-RES | 0.8 | 20-fold more potent |
| Doxorubicin | NCI/ADR-RES | ~16 | - |
Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of an anthracene-9,10-dione derivative and doxorubicin in a doxorubicin-resistant cancer cell line.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell growth and differentiation, and its aberrant activation is a hallmark of many cancers.[2][3] Small molecules that can inhibit this pathway are therefore of great therapeutic interest. Anthracene-9,10-dione dioxime derivatives have been identified as potent inhibitors of this pathway. The general mechanism involves the stabilization of the β-catenin destruction complex, leading to the degradation of β-catenin and preventing its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes.
Caption: Inhibition of the Wnt/β-catenin pathway by an anthracene derivative.
Experimental Protocol: Synthesis of a 2,6-disubstituted Anthracene-9,10-dione
This protocol is based on the synthesis of 2,6-bis(ω-aminoalkanamido)anthracene-9,10-diones.
Caption: Synthetic workflow for a disubstituted anthracene-9,10-dione.
Methodology:
-
Acylation: To a solution of 2,6-diaminoanthraquinone in a suitable solvent (e.g., pyridine), add an ω-haloalkanoyl chloride (e.g., 3-chloropropionyl chloride) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
Isolation: Pour the reaction mixture into ice-water and collect the precipitated solid by filtration. Wash the solid with water and dry to obtain the 2,6-bis(ω-haloalkanamido)anthracene-9,10-dione intermediate.
-
Amination: Dissolve the intermediate in a suitable solvent (e.g., DMF) and add a secondary amine (e.g., diethylamine).
-
Heating: Heat the reaction mixture at a specific temperature for a set duration.
-
Purification: After cooling, pour the mixture into water and extract the product with an organic solvent. Purify the final product by column chromatography.
Chemical Sensor: Fluorescent Detection of Metal Ions
The inherent fluorescence of the anthracene core can be modulated by the attachment of specific recognition moieties, leading to the development of highly sensitive and selective fluorescent chemosensors. An example is the detection of chromium(III) ions, a significant environmental pollutant.
Performance of an Anthracene-Based Fluorescent Sensor for Cr(III)
An anthracene-based probe integrated with a thiophene moiety has been developed for the selective "turn-on" fluorescent detection of Cr(III) ions.[4][5][6][7]
| Parameter | Value |
| Detection Limit | 0.4 µM |
| Response Time | < 1 minute |
| Selectivity | High for Cr(III) over other common metal ions (Na+, K+, Ca2+, Mg2+, etc.) |
Table 2: Performance characteristics of an anthracene-based fluorescent sensor for Cr(III).
Experimental Protocol: Synthesis and Application of a Cr(III) Fluorescent Sensor
Caption: Workflow for synthesis and application of a Cr(III) fluorescent sensor.
Methodology:
Synthesis:
-
Mix 2-aminoanthracene and 2-thiophenecarboxaldehyde in ethanol in the presence of a catalytic amount of acetic acid.
-
Reflux the mixture for 6 hours under a nitrogen atmosphere.
-
Filter the resulting solid and recrystallize from an ethanol/dichloromethane mixture to obtain the pure sensor probe.[4]
Detection:
-
Prepare a stock solution of the sensor probe in acetonitrile and a stock solution of the metal ion salt in deionized water.
-
In a quartz cuvette, mix the probe solution with a HEPES buffer.
-
Add the aqueous sample containing potential Cr(III) ions.
-
Measure the fluorescence spectrum with an excitation wavelength of 390 nm and observe the emission intensity at 500 nm.[4]
Organic Electronics: A Building Block for High-Performance Transistors
The planar and extended π-conjugated system of anthracene and its derivatives makes them suitable candidates for use as active materials in organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular packing and intermolecular interactions in the solid state.
Comparative Performance of Organic Field-Effect Transistors
While specific data for this compound based OFETs is limited, the performance of anthracene derivatives can be compared to established organic semiconductors like pentacene and rubrene.
| Organic Semiconductor | Hole Mobility (cm²/Vs) | On/Off Ratio |
| Anthracene Derivative | Up to 0.4 | > 10^5 |
| Pentacene | 0.1 - 1.0 | > 10^6 |
| Rubrene (single crystal) | > 10 | > 10^7 |
Table 3: Typical performance characteristics of OFETs based on different organic semiconductors.
Fabrication Workflow for an OFET:
Caption: General fabrication workflow for an Organic Field-Effect Transistor.
Experimental Protocol: OFET Fabrication (General)
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., a silicon wafer with a silicon dioxide layer) using a sequence of solvents in an ultrasonic bath.
-
Gate Electrode: Deposit the gate electrode material (e.g., a metal like gold) onto the substrate.
-
Dielectric Layer: Deposit a thin layer of a dielectric material (e.g., a polymer like PMMA) via spin-coating.
-
Source and Drain Electrodes: Pattern and deposit the source and drain electrodes (e.g., gold) on top of the dielectric layer using photolithography and thermal evaporation.
-
Organic Semiconductor Layer: Deposit the anthracene-based organic semiconductor as a thin film onto the substrate, covering the channel region between the source and drain electrodes. This can be done through vacuum deposition or solution-based techniques like spin-coating or drop-casting.
-
Annealing: Anneal the device at a specific temperature to improve the crystallinity and morphology of the organic semiconductor film.
-
Characterization: Characterize the electrical performance of the OFET by measuring its output and transfer characteristics using a semiconductor parameter analyzer.
References
- 1. Overcoming doxorubicin-resistance in the NCI/ADR-RES model cancer cell line by novel anthracene-9,10-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "An anthracene based fluorescent probe for the selective and sensitive " by ERMAN KARAKUŞ [journals.tubitak.gov.tr]
A Comparative Guide to the Cytotoxicity of Anthracene-9,10-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Anthracene-9,10-dione, also known as anthraquinone, and its derivatives represent a significant class of compounds with broad-ranging therapeutic potential, most notably in the realm of oncology. The planar tricyclic core of these molecules allows for intercalation into DNA and inhibition of topoisomerase II, leading to cytotoxic effects in rapidly proliferating cancer cells. However, the efficacy and selectivity of these derivatives are highly dependent on the nature and position of their substituents. This guide provides a comparative analysis of the cytotoxicity of various anthracene-9,10-dione derivatives, supported by experimental data, detailed protocols, and mechanistic insights into their mode of action.
Comparative Cytotoxicity Data
The cytotoxic potential of anthracene-9,10-dione derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values for a selection of anthracene-9,10-dione derivatives against various human cancer cell lines.
| Compound | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| Compound 6 | 1-hydroxy | KB (human epidermoid carcinoma) | 3.17 | [1] |
| KBv200 (multidrug-resistant) | 3.21 | [1] | ||
| Adriamycin | (Positive Control) | KB | 0.034 | [1] |
| KBv200 | 1.894 | [1] | ||
| Compound 1 | Not specified | KB | >500.0 | [1] |
| Compound 3 | Not specified | KB | >500.0 | [1] |
| Compound 4 | Not specified | KB | >500.0 | [1] |
| Compound 7 | Not specified | KB | >500.0 | [1] |
| Compound 9 | Not specified | KB | >500.0 | [1] |
| Compound 10 | Not specified | KB | >500.0 | [1] |
| 1-azabenzanthrone derivative | Not specified | Human Cancer Cell Lines | down to 0.86 | [2] |
| 2,6-di(furan-3-yl)anthracene-9,10-dione | 2,6-di(furan-3-yl) | Not specified (CK2 inhibition) | 2.35 | [3] |
| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl) | PC3 (prostate cancer) | 4.65 | [4] |
| 1-(4-Aminothiophenyl)-anthracene-9,10-dione | 1-(4-Aminothiophenyl) | MCF-7 (breast cancer), MDA-MB-231 (breast cancer) | Showed decreased cell viability | [5] |
| 1-(4-Chlorothiophenyl)-anthracene-9,10-dione | 1-(4-Chlorothiophenyl) | MCF-7, MDA-MB-231 | Less effective than the amino-substituted derivative | [5] |
| B-2 (pyrimidine-tethered) | Pyrimidine-tethered | A549 (non-small cell lung cancer) | 2.14 ± 0.83 | [6] |
| MCF-7 | 8.91 ± 1.38 | [6] | ||
| Ruthenium(II) Complex with 1-Hydroxy-9,10-Anthraquinone | 1-Hydroxy (as ligand) | SK-MEL-147 (melanoma) | 40 (screening concentration) | [7] |
Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of potential therapeutic agents. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.
MTT Cytotoxicity Assay Protocol
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7, HeLa) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the anthracene-9,10-dione derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Many anthracene-9,10-dione derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis.
References
- 1. Anthracenedione Derivatives as Anticancer Agents Isolated from Secondary Metabolites of the Mangrove Endophytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annulation of substituted anthracene-9,10-diones yields promising selectively antiproliferative compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Illuminating the Catalytic Landscape: A Comparative Guide to Anthracene-9,10-diol and its Congeners in Oxidation Catalysis
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic systems is paramount. This guide provides a comparative analysis of the catalytic performance of systems related to anthracene-9,10-diol, a molecule of significant interest in photochemistry and materials science. While direct benchmark studies on the catalytic activity of this compound are not extensively documented in peer-reviewed literature, this guide offers a valuable comparison by examining the performance of alternative catalysts in analogous chemical transformations, namely the oxidation of anthracene and the dehydrogenation of 9,10-dihydroanthracene.
This publication aims to be a vital resource by presenting quantitative data from key studies, detailing experimental methodologies, and visualizing reaction pathways to aid in the rational design of novel catalytic processes.
Performance Benchmarks in Oxidation Reactions
The following tables summarize the quantitative performance of various catalytic systems in the oxidation of anthracene to 9,10-anthraquinone and the oxidative dehydrogenation of 9,10-dihydroanthracene to anthracene. These reactions are structurally relevant to the potential applications of this compound and its derivatives.
Table 1: Catalytic Oxidation of Anthracene to 9,10-Anthraquinone
| Catalyst | Oxidant | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| V₂O₅/SiO₂ | Air | 218-220 | - | - | - | Up to 90 | [1] |
| Immobilized Molybdovanadates on Amine-Functionalized Silica Aerogel | tert-Butylhydroperoxide | - | - | High | 100 (for 9,10-anthraquinone) | - | |
| Fe(III)-Phenylporphyrin Derivative | H₂O₂ | - | - | - | - | - | [2] |
Table 2: Oxidative Dehydrogenation of 9,10-Dihydroanthracene to Anthracene
| Catalyst | Oxidant | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) / NaNO₂ | O₂ | 120 | 1.3 | 8 | >99 | 99 | [3] |
| None (Visible Light-Triggered) | O₂ | Ambient | Ambient | - | - | - | 100 (yield of anthraquinone) |
Experimental Protocols
For the purpose of reproducibility and methodological comparison, detailed experimental protocols for the benchmarked catalytic systems are provided below.
Protocol 1: Oxidative Dehydrogenation of 9,10-Dihydroanthracene with DDQ/NaNO₂[4]
Materials:
-
9,10-dihydroanthracene
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Sodium Nitrite (NaNO₂)
-
Solvent (e.g., a suitable organic solvent)
-
50 ml stainless steel autoclave
Procedure:
-
To the 50 ml stainless steel autoclave, add 9,10-dihydroanthracene, DDQ (5 mol%), and NaNO₂ (5 mol%).
-
Add the desired amount of solvent.
-
Seal the autoclave and pressurize with O₂ to 1.3 MPa.
-
Heat the reaction mixture to 120 °C and maintain for 8 hours with stirring.
-
After the reaction, cool the autoclave to room temperature and carefully release the pressure.
-
The products are then identified and quantified using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).
Protocol 2: Vapor Phase Oxidation of Anthracene with V₂O₅/SiO₂[8]
Materials:
-
Anthracene
-
V₂O₅/SiO₂ catalyst
-
Nitrogen gas
-
Air
Apparatus:
-
Fixed-bed reactor
-
Reservoir for anthracene
-
Saturator
-
Air pre-heater
-
Gas chromatograph with a flame ionization detector
Procedure:
-
The V₂O₅/SiO₂ catalyst is prepared by the incipient wetness method using an aqueous solution of oxalic acid and NH₄VO₃ on a silica support, followed by drying and calcination.
-
Anthracene is placed in a reservoir at the bottom of the reactor and heated to 200 °C.
-
A stream of nitrogen gas carries the anthracene vapor to a saturator maintained at 240 °C.
-
The gas stream is then mixed with pre-heated air (250 °C) and introduced into the reactor from the bottom.
-
The selective oxidation of anthracene is carried out at temperatures between 218-220 °C.
-
The condensable products, primarily 9,10-anthraquinone and phthalic anhydride, are analyzed by gas chromatography.
Visualizing Catalytic Pathways
Understanding the underlying mechanisms is crucial for catalyst optimization and the design of new catalytic systems. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle for the DDQ/NaNO₂ system and a conceptual workflow for catalyst screening.
Caption: Proposed catalytic cycle for the oxidative dehydrogenation of 9,10-dihydroanthracene using a DDQ/NaNO₂ system.
Caption: A generalized experimental workflow for screening and evaluating the performance of catalysts in a given chemical transformation.
Concluding Remarks and Future Outlook
While this compound is a well-known compound, particularly for its role in photochemical applications, its direct application as a catalyst in benchmarked studies remains an area ripe for exploration. The data presented herein for alternative catalytic systems in related oxidation reactions provides a solid foundation for comparison. Future research could focus on leveraging the unique photochemical properties of this compound and its derivatives to develop novel, efficient, and selective catalytic systems, particularly in the realm of photoredox catalysis. The detailed protocols and visualized pathways in this guide are intended to serve as a practical tool for researchers embarking on this exciting avenue of investigation.
References
A Researcher's Guide to Assessing the Purity of Commercial Anthracene-9,10-diol
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available anthracene-9,10-diol, a key intermediate in various synthetic applications, including the development of novel therapeutics.
This compound, also known as 9,10-dihydroxyanthracene, is a valuable building block in organic synthesis. Its utility, however, is directly linked to its purity. Impurities can lead to unwanted side reactions, lower yields, and introduce contaminants into final products, a critical concern in drug development. This guide outlines key experimental protocols for High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to enable a thorough evaluation of commercially available this compound.
Comparative Purity Analysis of Commercial this compound
Table 1: Purity and Common Impurities of Commercial this compound
| Supplier | Reported Purity | Common Potential Impurities | Analytical Methods for Detection |
| Supplier A | ≥ 95% | Anthraquinone, Anthracene, Phenanthrene, Carbazole, 9-Nitroanthracene (from synthesis) | HPLC-UV, qNMR, GC-MS |
| Supplier B | > 97% | Anthraquinone, Anthracene, Residual Solvents | HPLC-UV, qNMR, GC-MS |
| Supplier C | Not specified | Anthraquinone, Anthracene, Unidentified synthesis by-products | HPLC-UV, qNMR, GC-MS |
Note: This table is a representative summary based on commonly available information and potential impurities arising from synthetic routes. Actual impurity profiles will vary by supplier and batch.
Key Experimental Protocols for Purity Assessment
A multi-pronged analytical approach is recommended for a comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC-UV) for Quantification of Purity and Major Impurities
HPLC with UV detection is a robust method for quantifying the main component and separating it from closely related impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for separating anthracene and its derivatives.
-
Mobile Phase: A gradient elution is often effective. A common starting point is a mixture of acetonitrile and water. For example, a gradient from 50% acetonitrile in water to 100% acetonitrile over 20 minutes can provide good separation. The mobile phase should be filtered and degassed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its expected impurities (like anthraquinone) have strong absorbance, for instance, 254 nm. A photodiode array (PDA) detector can be beneficial for obtaining UV spectra of the separated peaks to aid in identification.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable solvent like acetonitrile or methanol to a final concentration of about 1 mg/mL. The sample should be filtered through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For more accurate quantification, a reference standard of known purity should be used to create a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity is required. The standard should have a simple spectrum with signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are common choices.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a known amount of the internal standard (e.g., 5 mg).
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for full magnetization recovery. A D1 of 30 seconds is a conservative starting point.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
-
Data Processing and Purity Calculation:
-
Carefully integrate a well-resolved signal of this compound and a signal of the internal standard.
-
The purity of the this compound sample can be calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample, such as residual solvents or by-products from the synthesis.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for the analysis of polycyclic aromatic hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program could be:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 10 minutes.
-
-
Injection: A splitless injection is often used for trace analysis. The injector temperature should be high enough to ensure complete volatilization of the analytes (e.g., 280 °C).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source and Transfer Line Temperatures: Typically set to 230 °C and 280 °C, respectively.
-
-
Sample Preparation: The sample can be dissolved in a volatile organic solvent like dichloromethane or acetone. Derivatization (e.g., silylation) of the hydroxyl groups may be necessary to improve the volatility and chromatographic behavior of this compound.
-
Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard method.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of commercially available this compound.
A Guide to the Reproducibility of Experimental Results Using Anthracene-9,10-diol and its Derivatives
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of anthracene-9,10-diol and its derivatives, with a focus on the factors influencing the consistency of experimental outcomes. We present supporting data, detailed experimental protocols, and visual workflows to enhance understanding and aid in the design of robust studies.
This compound, a dihydroxy derivative of anthracene, and its oxidized form, 9,10-anthraquinone, are core structures in a class of compounds with significant biological activity.[1] Derivatives of this scaffold have been extensively investigated for their therapeutic potential, particularly as anticancer agents.[2][3] However, the reproducibility of these findings can be influenced by a variety of factors, from the inherent chemical stability of the compounds to the specific experimental protocols employed.
Factors Influencing Experimental Reproducibility
While direct studies on the reproducibility of this compound experiments are not extensively documented, general principles of experimental variability in drug screening provide a framework for understanding potential challenges.[4][5] Key considerations include:
-
Compound Stability and Purity: this compound's stability can be affected by factors such as light, oxygen, and temperature.[6] Its oxidation to the more stable 9,10-anthraquinone can occur, potentially altering biological activity. Ensuring the purity and proper storage of the compound is a critical first step. Thermodynamic stability calculations confirm that this compound has a stable ground state.[1]
-
Choice of Experimental Assay: Different biological assays, even those measuring the same endpoint (e.g., cell viability), can yield different results.[7] For example, assays that measure metabolic activity, like the MTT assay, may provide different IC50 values compared to those that measure cell membrane integrity or ATP content.[8]
-
Cell Line Variation: Cancer cell lines can exhibit genetic and phenotypic drift over time and between laboratories, leading to varied responses to the same compound.[5] The use of authenticated, low-passage cell lines is crucial for reproducibility.
-
Protocol Standardization: Minor variations in experimental protocols, such as cell seeding density, drug incubation time, and reagent concentrations, can significantly impact results.[4] Adherence to detailed, standardized protocols is essential for generating reproducible data.
Comparative Biological Activity of Anthracene Derivatives
The substitution pattern on the anthracene-9,10-dione core significantly influences the biological activity of these compounds. The following table summarizes the in vitro cytotoxicity of various anthracene derivatives against different cancer cell lines, providing a basis for comparison.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Anthracene-9,10-dione | Derivative 50 | CaSki (Human Papillomavirus-positive) | 0.3 | [9] |
| Anthraquinone-thiosemicarbazone | Derivative 34 | K562 (Human Myelogenous Leukemia) | 2.17 | [9] |
| Anthraquinone-thiosemicarbazone | Derivative 35 | K562 (Human Myelogenous Leukemia) | 2.35 | [9] |
| Anthraquinone-thiosemicarbazone | Derivative 36 | HeLa (Human Cervical Cancer) | 7.66 | [9] |
| Bis-anthraquinone | Derivative 44 | HCT-116 (Human Colon Cancer) | 0.3 | [9] |
| Azasugar-modified Anthraquinone | Derivative 51 | MCF-7 (Human Breast Cancer) | 17.3 | [9] |
| Aminoacyl-anthraquinone | Not specified | Not specified | Not specified | [2] |
| 2,6-disubstituted Anthracene-9,10-diones | Not specified | Leukemia L1210, Carcinoma 256 | Not specified | [10] |
Experimental Protocols
To promote standardization and reproducibility, detailed methodologies for key experiments are provided below.
Synthesis of this compound Derivatives
A common method for synthesizing anthracene-9,10-dione derivatives involves the treatment of corresponding bis(omega-haloalkanamido) derivatives with appropriate secondary amines.[10]
Workflow for Synthesis of Anthracene-9,10-dione Derivatives
Caption: A generalized workflow for the synthesis of anthracene-9,10-dione derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of a compound.[8][11]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with varying concentrations of the anthracene derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug that inhibits cell growth by 50%.
DNA-Binding Studies
The interaction of anthracene derivatives with DNA is a key mechanism of their anticancer activity.[10] Thermal denaturation studies can be used to evaluate this binding.
Protocol:
-
Prepare DNA solution: Prepare a solution of calf thymus DNA in a suitable buffer.
-
Add Compound: Add varying concentrations of the anthracene derivative to the DNA solution.
-
Thermal Denaturation: Monitor the absorbance of the DNA solution at 260 nm while gradually increasing the temperature.
-
Determine Melting Temperature (Tm): The Tm is the temperature at which 50% of the DNA is denatured. An increase in the Tm in the presence of the compound indicates binding and stabilization of the DNA double helix.
Signaling Pathways
Many anthracene derivatives exert their anticancer effects by interfering with critical cellular signaling pathways.[11] For example, doxorubicin, a well-known anthracycline anticancer drug, induces apoptosis through DNA intercalation and inhibition of topoisomerase II.[12]
Hypothetical Signaling Pathway Inhibition by an Anthracene Derivative
Caption: A diagram illustrating the potential inhibition of a kinase signaling pathway by an anthracene derivative.
Conclusion
The reproducibility of experimental results using this compound and its derivatives is a multifaceted issue. While the inherent chemical properties of the compounds play a role, the primary drivers of variability often lie in the experimental design and execution. By understanding the factors that can influence outcomes, adhering to detailed and standardized protocols, and utilizing well-characterized reagents and cell lines, researchers can enhance the reliability and reproducibility of their findings. This guide serves as a resource to facilitate more robust and comparable research in the promising field of anthracene-based drug discovery.
References
- 1. Buy this compound | 4981-66-2 [smolecule.com]
- 2. New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05686G [pubs.rsc.org]
- 10. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Anthracene-9,10-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling anthracene-9,10-diol (CAS RN: 4981-66-2). The information is compiled to ensure the safety of laboratory personnel and to provide a framework for the proper management of this chemical.
Hazard Identification and GHS Classification
This compound is a polycyclic aromatic hydrocarbon derivative. Based on information from chemical suppliers, it is classified as a hazardous substance.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | GHS07: Harmful/Irritant | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | GHS07: Harmful/Irritant | Warning | H335: May cause respiratory irritation |
Data sourced from AK Scientific, abcr GmbH, and Fluorochem.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to prevent exposure through inhalation, skin contact, and eye contact.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Must meet EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a risk of splashing or dust generation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene), a chemically resistant lab coat, and closed-toe shoes. | Regular glove changes are crucial. Consult manufacturer's chemical resistance data. A lab coat should be fully buttoned. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To be used in a well-ventilated area or a chemical fume hood. For significant dust generation, a P95 or higher particulate filter is recommended. In case of high concentrations or emergencies, a self-contained breathing apparatus (SCBA) is necessary. |
General PPE recommendations are based on safety data sheets for similar anthracene compounds.[4][5]
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety.
3.1. Preparation
-
Risk Assessment : Before commencing any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood : Ensure a certified chemical fume hood is operational. All handling of this compound powder should be performed within the fume hood.
-
Gather Materials : Assemble all necessary equipment, including spatulas, weighing paper, and sealable containers, within the fume hood to avoid unnecessary movement.
-
Don PPE : Put on all required personal protective equipment as detailed in the table above.
3.2. Handling
-
Aliquotting : Carefully weigh and transfer the required amount of this compound. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Minimize Dust : Handle the powder gently to minimize dust generation.
-
Perform Experiment : Conduct all experimental steps within the chemical fume hood, keeping the sash at the lowest practical height.
3.3. Post-Handling
-
Decontamination : Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical. A recommended procedure is to wipe surfaces with a solvent such as acetone, followed by a wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.
Caption: A workflow for the safe handling of this compound.
Emergency and Spill Response Plan
Immediate and appropriate action is critical in the event of a spill.
4.1. Minor Spill (Contained within a fume hood)
-
Alert Personnel : Inform others in the immediate vicinity.
-
Containment : If a liquid solution, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. For a powder, cover with a damp paper towel to avoid generating dust.
-
Cleanup : Carefully scoop the contained material into a labeled, sealable hazardous waste container.
-
Decontaminate : Clean the spill area as described in the post-handling procedure.
4.2. Major Spill (Outside of a fume hood)
-
Evacuate : Immediately evacuate the area.
-
Isolate : Close the doors to the laboratory and prevent re-entry.
-
Notify : Contact your institution's emergency response team and provide details of the spill.
-
First Aid : If there has been personal exposure, remove contaminated clothing and flush the affected skin or eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Caption: A logical flow for responding to a chemical spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or contaminated solid this compound, as well as contaminated consumables (e.g., gloves, weighing paper, absorbent materials), must be collected in a clearly labeled, sealed, and compatible hazardous waste container. |
| Liquid Waste | Solutions containing this compound and rinsates from decontamination should be collected in a separate, labeled hazardous waste container for liquid organic waste. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
All waste disposal must adhere to local, state, and federal regulations.[1]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
